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Foundational

What is the chemical structure of 1,6-Dimethyl-1,5-cyclooctadiene

An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of 1,6-Dimethyl-1,5-cyclooctadiene Abstract This technical guide provides a comprehensive analysis of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), a sub...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of 1,6-Dimethyl-1,5-cyclooctadiene

Abstract

This technical guide provides a comprehensive analysis of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), a substituted cyclic diene of significant interest in synthetic and materials chemistry. While often encountered as a minor isomer in the bulk production of dimethylcyclooctadienes, recent advancements in selective catalysis have made the pure 1,6-isomer readily accessible, opening new avenues for its application. This document details its unique structural characteristics, including its complex conformational dynamics, outlines a state-of-the-art selective synthesis protocol, provides an in-depth analysis of its spectroscopic signature, and explores its key chemical reactivity, with a focus on its potential for[1][1]-sigmatropic rearrangements and its role as a precursor to advanced biofuels. This guide is intended for researchers and professionals in organic chemistry, organometallic catalysis, and drug development who require a deep technical understanding of this versatile C10 hydrocarbon.

Introduction and Strategic Importance

1,6-Dimethyl-1,5-cyclooctadiene is a cyclic olefin with the molecular formula C₁₀H₁₆[2]. It is a structural isomer of the more commonly utilized 1,5-dimethyl-1,5-cyclooctadiene, and both are typically derived from the dimerization of isoprene, a key bio-renewable building block[3][4]. Historically, the synthesis of dimethylcyclooctadienes via nickel catalysis produced an isomeric mixture that was difficult to separate, limiting the availability and study of the pure 1,6-isomer[4].

The strategic importance of 1,6-DMCOD has grown substantially with the development of highly selective iron-catalyzed [4+4]-cycloaddition reactions that can produce it in near-quantitative yield[3][5]. This breakthrough has shifted the molecule from a laboratory curiosity to a viable chemical intermediate. Its unique stereoelectronic properties make it a valuable ligand in coordination chemistry, and its strained eight-membered ring structure makes it a high-energy precursor for advanced fuels, with its hydrogenated derivative, 1,4-dimethylcyclooctane, showing superior properties as a jet fuel blendstock[3].

Molecular Structure and Conformational Analysis

Covalent Structure

The IUPAC name for this compound is 1,6-dimethylcycloocta-1,5-diene . Its structure consists of an eight-membered carbon ring containing two double bonds at the 1- and 5-positions, with methyl substituents at the 1- and 6-positions. The most common and stable isomer has the (Z,Z) configuration for the double bonds.

Caption: 2D structure of (Z,Z)-1,6-Dimethyl-1,5-cyclooctadiene.

Conformational Dynamics: A Flexible Ring System

Unlike six-membered rings which have a strong preference for a single chair conformation, eight-membered rings like cyclooctadiene are significantly more flexible and exist as a dynamic equilibrium of multiple conformers. For substituted 1,5-cyclooctadienes, the two most important conformations are the Twist-Boat (TB) and the Chair (C) [6][7].

The energy barrier for interconversion between these forms is relatively low, meaning that at room temperature, the molecule is in constant flux. This dynamic behavior is a critical aspect of its structure and can be interrogated using variable-temperature NMR spectroscopy, where distinct signals for each conformer may be observed at low temperatures before coalescing into averaged signals as the temperature rises[6]. The methyl groups at the C1 and C6 positions introduce steric constraints that influence the relative populations of the conformers in the equilibrium.

Conformational_Equilibrium TwistBoat Twist-Boat (TB) Conformer TransitionState Transition State TwistBoat->TransitionState Chair Chair (C) Conformer Chair->TransitionState ΔG‡ TransitionState->TwistBoat TransitionState->Chair

Caption: Equilibrium between Twist-Boat and Chair conformers.

Selective Synthesis via Iron-Catalyzed [4+4]-Cycloaddition

Rationale for Catalyst Selection

The dimerization of isoprene can lead to multiple products. While traditional nickel catalysts often yield a mixture of 1,5- and 1,6-DMCOD, the use of specific iron-iminopyridine complexes provides exceptional selectivity for the [4+4]-cycloaddition pathway, leading almost exclusively to 1,6-DMCOD[3][5].

Causality of Selectivity: The success of the iron catalyst lies in its ability to coordinate two isoprene molecules in a specific orientation within its coordination sphere. The electronic properties and steric bulk of the iminopyridine ligand are crucial for pre-organizing the isoprene units to favor the head-to-tail coupling required for the [4+4] cycloaddition, while disfavoring other pathways like [4+2] cycloaddition or linear dimerization. This level of control is a hallmark of modern catalyst design.

Synthesis Workflow

Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_purification Purification Precatalyst [(MePI)FeCl(μ-Cl)]₂ Pre-catalyst Reduction In-situ Reduction (e.g., with Na/Hg amalgam) Precatalyst->Reduction Active_Catalyst Active Fe(0) Catalyst Reduction->Active_Catalyst Reaction_Vessel Reaction under Inert Atmosphere (Controlled Temp) Active_Catalyst->Reaction_Vessel 0.025 mol% Isoprene Purified Isoprene (Substrate) Isoprene->Reaction_Vessel Crude_Product Crude DMCOD Mixture Reaction_Vessel->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Pure_Product Pure 1,6-DMCOD (>95% purity) Distillation->Pure_Product

Caption: Workflow for the selective synthesis of 1,6-DMCOD.

Experimental Protocol: Iron-Catalyzed [4+4]-Cycloaddition of Isoprene

This protocol is adapted from the work of Heyne, Boro, and Chirik (2019) and should be performed by trained personnel using appropriate safety precautions, including the use of an inert atmosphere (glovebox or Schlenk line) techniques.[3][5]

Caution: The [4+4]-cycloaddition of 1,3-dienes is highly exothermic. For preparative scale reactions, ensure adequate heat transfer and temperature control to prevent dangerous pressure build-up[3].

  • Reagent Preparation:

    • Isoprene: Commercially available isoprene should be purified by passing through a column of activated basic alumina and Q5 reactant to remove inhibitors, water, and oligomers. Store the purified isoprene at -35 °C under an inert atmosphere.

    • Catalyst: The iron precatalyst, [(MePI)FeCl(μ-Cl)]₂, where MePI is [2-(2,6-(CH₃)₂-C₆H₃–N=C(CH₃))–C₄H₅N], is prepared according to literature procedures.

  • Catalyst Activation (In-Situ Reduction):

    • In a glovebox, add the iron precatalyst (0.025 mol%) to a reaction vessel equipped with a stirrer.

    • Add a suitable solvent (e.g., anhydrous toluene).

    • Add a reducing agent, such as sodium amalgam (Na/Hg) or another appropriate reductant, to reduce the Fe(II) precatalyst to the active Fe(0) species. Stir until the color change indicates formation of the active catalyst.

  • Cycloaddition Reaction:

    • To the activated catalyst mixture, add the purified isoprene.

    • Seal the reaction vessel and remove it from the glovebox.

    • Maintain the reaction at a controlled temperature (e.g., using a water bath) with vigorous stirring. The reaction progress can be monitored by GC-MS.

    • Allow the reaction to proceed for 24-48 hours, or until isoprene consumption is complete.

  • Work-up and Purification:

    • Quench the reaction by carefully exposing it to air, which deactivates the iron catalyst.

    • Filter the mixture to remove the catalyst residue.

    • Remove the solvent under reduced pressure.

    • The resulting crude oil is purified by vacuum distillation to yield 1,6-dimethyl-1,5-cyclooctadiene as a colorless liquid. Purity should be assessed by GC and NMR.

Spectroscopic Characterization

Correctly interpreting the spectroscopic data is essential for confirming the structure and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing the 1,6-isomer from the 1,5-isomer.

Table 1: 13C NMR Data for Dimethylcyclooctadiene Isomers

Carbon Type1,5-DMCOD δ (ppm)1,6-DMCOD δ (ppm)Rationale
C -CH₃ (Quaternary)135.6135.6The substituted olefinic carbons are in similar electronic environments.
=C H (Vinylic)122.8122.8The unsubstituted vinylic carbons are also in similar environments.
-C H₂-33.7, 26.532.5, 27.8The key difference lies in the chemical shifts of the four methylene groups, reflecting the different symmetry and connectivity in the two isomers.
-C H₃26.326.3The methyl group carbons are nearly identical.
(Note: Data adapted from literature values for isomeric mixtures)[4]

Table 2: Predicted 1H NMR Data for 1,6-Dimethyl-1,5-cyclooctadiene

Proton TypePredicted δ (ppm)MultiplicityIntegrationRationale
Vinylic (=CH)5.2 - 5.4m2HProtons on sp² carbons, deshielded by the π-system. Expected to be a complex multiplet due to coupling with adjacent methylene protons.
Allylic (-CH₂-)2.1 - 2.4m8HProtons adjacent to the double bonds. Their chemical shift is downfield from typical alkane protons. The four CH₂ groups are chemically distinct, likely leading to overlapping multiplets.
Methyl (-CH₃)1.6 - 1.7s (broad)6HProtons on the methyl groups attached to the double bonds. Expected to be a singlet or very narrowly split multiplet.
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. While specific spectra for the pure 1,6-isomer are not widely published, the key absorbances can be predicted and compared to the known spectrum of the 1,5-isomer.

  • ~3020 cm⁻¹: =C-H stretch (vinylic C-H)

  • 2970-2850 cm⁻¹: C-H stretch (aliphatic methyl and methylene C-H)

  • ~1670 cm⁻¹: C=C stretch (alkene). This peak is often weak for symmetrically substituted alkenes.

  • ~1450 cm⁻¹: C-H bend (aliphatic)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): Expected at m/z = 136.23, corresponding to the molecular formula C₁₀H₁₆.

  • Key Fragmentation: A potential significant fragmentation pathway is a retro-[4+4] cycloaddition, which would lead to a fragment ion at m/z = 68, corresponding to the isoprene monomer.

Chemical Reactivity and Applications

The Cope Rearrangement

As a 1,5-diene, 1,6-DMCOD is structurally primed to undergo the Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement[8][9][10]. This concerted, pericyclic reaction proceeds through a chair-like transition state and is a fundamental transformation in organic chemistry. Heating 1,6-DMCOD would be expected to establish an equilibrium with its rearranged isomer, 1,2-dimethyl-3,4-divinylcyclobutane. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the reactant and product, considering factors like ring strain and alkene substitution.

Cope_Rearrangement Reactant 1,6-Dimethyl-1,5-cyclooctadiene TransitionState [3,3] Sigmatropic Chair-like Transition State Reactant->TransitionState Δ (Heat) Product 1,2-Dimethyl-3,4-divinylcyclobutane Product->TransitionState TransitionState->Product

Caption: The Cope Rearrangement of 1,6-Dimethyl-1,5-cyclooctadiene.

Coordination Chemistry

Analogous to the parent 1,5-cyclooctadiene (COD), a ubiquitous ligand in organometallic chemistry, 1,6-DMCOD can act as a bidentate ligand, chelating to transition metals through its two π-systems[11]. The methyl substituents can influence the electronic properties (donating character) and steric profile of the resulting metal complexes, potentially tuning their stability and reactivity in catalytic applications.

Application in High-Performance Fuels

A highly promising application is its use as a precursor to sustainable aviation fuel. The catalytic hydrogenation of 1,6-DMCOD yields 1,4-dimethylcyclooctane (DMCO). DMCO possesses a high density and a high heat of combustion due to its cyclic structure and inherent ring strain, properties that are highly desirable for jet fuels. Furthermore, the two methyl groups provide branching that lowers the freezing point and viscosity, meeting critical performance standards for aviation[3].

Conclusion

1,6-Dimethyl-1,5-cyclooctadiene has transitioned from an isomeric byproduct to a valuable and selectively accessible chemical intermediate. Its structure is characterized by a flexible eight-membered ring with a dynamic conformational equilibrium. The advent of selective iron catalysis has solved the long-standing challenge of its synthesis, enabling large-scale production from the renewable feedstock isoprene. An understanding of its distinct spectroscopic signature is crucial for its characterization, while its inherent reactivity as a 1,5-diene opens possibilities for synthetic transformations like the Cope rearrangement. With its demonstrated potential as a precursor to high-performance fuels, 1,6-DMCOD stands as a compelling example of how innovations in catalysis can unlock the potential of underutilized chemical structures.

References

  • Heyne, B., Boro, B.J., & Chirik, P.J. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry. Available from: [Link]

  • Heyne, B., Boro, B.J., & Chirik, P.J. (2019). [4+4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry, RSC Publishing. Available from: [Link]

  • Elguero, J., et al. (2015). Conformational analysis of dibenzo[a,e]cyclooctadiene and three related heterocyclic compounds. ResearchGate. Available from: [Link]

  • Anet, F.A.L., & Kozerski, L. (1973). Determination of conformational barriers in 1,5-cyclooctadiene by proton and carbon-13 nuclear magnetic resonance. Journal of the American Chemical Society. Available from: [Link]

  • Shell Internationale Research Maatschappij N.V. (1972). Synthesis of 1,6-dimethyl-1,5-cyclooctadiene. Google Patents.
  • Henry, G.E., et al. (2020). Arene Substitution Design for Controlled Conformational Changes of Dibenzocycloocta-1,5-dienes. PMC. Available from: [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • Wilson, M.R., et al. (2022). Rules for Dibenzocyclooctadiene Conformational Dynamics. PMC, NIH. Available from: [Link]

  • Wikipedia. (2023). Cope rearrangement. Available from: [Link]

  • Ashenhurst, J. (n.d.). Cope Rearrangement. Master Organic Chemistry. Available from: [Link]

  • ACS Publications. (n.d.). 1 - Supporting Information. Available from: [Link]

  • Chemistry LibreTexts. (2023). 1.4: Sigmatropic Rearrangements. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,6-Dimethyl-1,5-cyclooctadiene. PubChem Compound Database. Available from: [Link]

  • Anet, F.A.L., & Yavari, I. (1977). Conformational properties of cis,cis-1,4-cyclooctadiene. Dynamic nuclear magnetic resonance spectroscopy and iterative strain-energy calculations. Journal of the American Chemical Society. Available from: [Link]

  • NIST. (n.d.). 1,5-Cyclooctadiene, 1,5-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • NIST. (n.d.). 1,5-Cyclooctadiene. NIST Chemistry WebBook. Available from: [Link]

  • Wikipedia. (2023). 1,5-Cyclooctadiene. Available from: [Link]

Sources

Exploratory

1,6-Dimethyl-1,5-cyclooctadiene: Synthesis, Organometallic Coordination, and Advanced Bio-Fuel Applications

Executive Summary 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) is a highly specialized cyclic diene that bridges the gap between fundamental organometallic chemistry and next-generation energy solutions. Structurally char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) is a highly specialized cyclic diene that bridges the gap between fundamental organometallic chemistry and next-generation energy solutions. Structurally characterized by an eight-membered carbon ring with two precisely positioned methyl groups and double bonds, 1,6-DMCOD exhibits unique steric and electronic properties[1]. As an Application Scientist, I approach this molecule not just as a chemical entity, but as a functional platform. Whether acting as a stabilizing Lewis base ligand for chemical vapor deposition (CVD) precursors[2] or serving as the critical intermediate for high-performance, bio-based aviation fuels[3], mastering the regioselective synthesis and handling of 1,6-DMCOD is paramount for modern chemical engineering.

Chemical and Physical Profiling

Understanding the physical parameters of 1,6-DMCOD is critical for downstream processing—particularly during distillation and reactor design. The compound is a structural isomer of 1,5-dimethyl-1,5-cyclooctadiene (1,5-DMCOD). Because their molecular weights and intermolecular forces are nearly identical, their boiling points overlap significantly, making physical separation thermodynamically taxing[4].

Table 1: Physical and Chemical Properties of 1,6-DMCOD

PropertyValue
IUPAC Name 1,6-dimethylcycloocta-1,5-diene
Molecular Formula C₁₀H₁₆
Molar Mass 136.23 g/mol
CAS Registry Number 3760-13-2
Boiling Point 190.7 °C at 760 mmHg
Density 0.828 g/cm³
Vapor Pressure 0.742 mmHg at 25 °C
Refractive Index 1.465

Data sourced from PubChem[1] and LookChem[5].

The Challenge of Regioselectivity: Catalytic Causality

The traditional synthesis of dimethyl-cyclooctadienes relies on the dimerization of isoprene. However, utilizing a standard nickel catalyst—such as nickel acetylacetonate combined with triphenylphosphine and ethoxydiethylaluminum—yields an unfavorable mixture of 80% 1,5-DMCOD and only 20% 1,6-DMCOD[4].

The Causal Shift to Iron Catalysis: To bypass the impossible distillation of the 80:20 mixture, we must engineer the catalytic pocket to favor the 1,6-isomer. By transitioning to an iron-catalyzed [4+4] cycloaddition using an in situ reduced [(MePI)FeCl(μ-Cl)]₂ complex (where MePI is an iminopyridine ligand), we introduce significant steric bulk[3]. This steric hindrance forces the coordinating isoprene monomers into a highly specific head-to-tail alignment. Consequently, the reaction yields 1,6-DMCOD at 92% conversion with a remarkable >91:9 regiomeric ratio[6].

G Isoprene Isoprene (Bio-derived) NiCat [Ni] Catalysis (Ni(acac)2) Isoprene->NiCat Dimerization FeCat [Fe] Catalysis (MePI-Fe) Isoprene->FeCat [4+4] Cycloaddition Mix 80% 1,5-DMCOD 20% 1,6-DMCOD NiCat->Mix Poor Selectivity Pure >92% 1,6-DMCOD (Target) FeCat->Pure High Selectivity DMCO 1,4-Dimethylcyclooctane (Jet Fuel) Pure->DMCO Hydrogenation CVD (1,6-DMCOD)Cu(hfac) (CVD Precursor) Pure->CVD Coordination

Figure 1: Catalytic pathways dictating the synthesis and downstream applications of 1,6-DMCOD.

Organometallic Utility: CVD Precursors

In materials science, 1,6-DMCOD is deployed as a volatile Lewis base ligand. For the chemical vapor deposition (CVD) of highly conductive copper films in VLSI (Very Large Scale Integration) interconnects, precursors like (1,6-DMCOD)Cu(hfac) are synthesized[2].

Mechanistic Causality: Copper(I) species are inherently unstable and prone to thermally-induced disproportionation ( 2Cu+→Cu0+Cu2+ )[2]. The bidentate nature of 1,6-DMCOD allows it to tightly coordinate with the Cu(I) center, stabilizing the precursor during vaporization and transport. Once the complex reaches the heated substrate, the 1,6-DMCOD ligand cleanly dissociates, allowing the disproportionation to proceed and deposit pure, conformal copper films[2].

Advanced Energy: Bio-Based Aviation Fuels

The most disruptive application of 1,6-DMCOD lies in its conversion to 1,4-dimethylcyclooctane (DMCO) via catalytic hydrogenation[3]. Isoprene can be biologically derived from biomass fermentation (e.g., engineered E. coli), making this a fully renewable pathway[3].

Causality of Fuel Superiority: Why is DMCO a better jet fuel than conventional Jet-A?

  • Thermodynamic Density: The inherent ring strain of the cyclooctane structure acts as a chemical spring, storing additional energy that is released upon combustion, thereby increasing the net heat of combustion (NHOC)[6].

  • Cold-Weather Rheology: The two methyl branches on the ring disrupt crystalline packing at high altitudes, drastically lowering the freezing point and kinematic viscosity[3].

Table 2: Fuel Properties of DMCO vs. Conventional Jet-A1/JP-8

Property1,4-Dimethylcyclooctane (DMCO)Conventional Jet-A1/JP-8
Gravimetric NHOC 43.82 MJ/kg> 42.8 MJ/kg
Volumetric NHOC 36.22 MJ/L> 33.17 MJ/L
Density (15 °C) 0.827 g/mL> 0.775 g/mL
Kinematic Viscosity (-20 °C) 4.17 mm²/s< 8.0 mm²/s

Data sourced from comparative fuel studies[3],[6].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Iron-Catalyzed [4+4] Cycloaddition of Isoprene
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor with [(MePI)FeCl(μ-Cl)]₂ (0.025 mol%) and a zinc reductant. Causality: The zinc reduces Fe(II) to the active Fe(0) species in situ, which is strictly required to initiate the cycloaddition cycle[3].

  • Monomer Addition: Slowly pump isoprene into the reactor over 2 hours while maintaining the internal temperature at 60 °C. Causality: The [4+4] cycloaddition of 1,3-dienes is highly exothermic. Controlled addition prevents thermal runaway and preserves the structural integrity of the catalyst[3].

  • Isolation & Self-Validation: Perform vacuum distillation directly from the reaction vessel. Analyze the distillate via ¹H NMR (500 MHz, CDCl₃). The presence of a broad singlet at δ 5.33 (2H, =CH-) and a sharp singlet at δ 2.36 (6H, -CH₃) confirms the 1,6-isomer[6]. Proceed only if GC-MS indicates a >91:9 regiomeric ratio.

Protocol B: Catalytic Hydrogenation to DMCO
  • Reactor Charging: Transfer the validated 1,6-DMCOD into a Parr reactor. Add 5 wt% Pd/C catalyst and a non-reactive aliphatic solvent.

  • Pressurization: Purge the headspace with N₂ (3x), then pressurize with H₂ to 500 psi. Causality: High hydrogen pressure ensures complete saturation of both sterically hindered double bonds, preventing the formation of partially hydrogenated alkenes that degrade fuel stability over time.

  • Reaction Monitoring & Self-Validation: Heat the reactor to 80 °C and stir at 1000 rpm. Monitor the pressure drop in the H₂ reservoir. The reaction is self-terminating; it is complete when H₂ consumption flatlines. Validate by sampling for GC-FID; the absolute disappearance of the alkene peak confirms 100% conversion to 1,4-dimethylcyclooctane[3].

Workflow Prep 1. Catalyst Prep In situ Fe(0) Reaction 2.[4+4] Addition Controlled Exotherm Prep->Reaction Isolation 3. Distillation Isolating 1,6-DMCOD Reaction->Isolation Validation 4. NMR/GC-MS Confirming >91:9 r.r. Isolation->Validation

Figure 2: Self-validating experimental workflow for the selective synthesis of 1,6-DMCOD.

Conclusion

1,6-Dimethyl-1,5-cyclooctadiene is far more than a simple cyclic hydrocarbon. Through the lens of applied science, it is a highly tunable intermediate. By mastering the causality of its synthesis—specifically the shift from non-selective nickel dimerization to highly regioselective iron-catalyzed[4+4] cycloaddition—we unlock its potential. Whether stabilizing volatile copper precursors for semiconductor manufacturing or serving as the backbone for high-energy, low-viscosity renewable aviation fuels, 1,6-DMCOD represents a critical node in advanced chemical engineering.

Sources

Foundational

Thermodynamic Stability of 1,6-Dimethyl-1,5-cyclooctadiene Isomers: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability and conformational dynamics of cyclic dienes dictate their utility in advanced chemical synthesis, materials science, and energy applications. 1,6-Dimethyl-1,5-cyclooctadiene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability and conformational dynamics of cyclic dienes dictate their utility in advanced chemical synthesis, materials science, and energy applications. 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) is a highly strained, eight-membered cyclic diene synthesized via the cyclodimerization of isoprene. This whitepaper provides an in-depth analysis of the thermodynamic principles governing 1,6-DMCOD isomers, detailing the causality behind conformational preferences, field-proven isolation protocols, and their downstream applications in chemical vapor deposition (CVD) and high-density fuels.

The Structural and Thermodynamic Landscape

The core 1,5-cyclooctadiene (COD) ring is a classic study in conformational thermodynamics. The eight-membered ring must balance angle strain, Pitzer (torsional) strain, and Prelog (transannular) strain. The addition of methyl groups at the 1 and 6 positions in 1,6-DMCOD introduces significant steric parameters that restrict the conformational landscape.

Conformational Isomerism and Transannular Strain

In cyclooctadiene systems, the geometric arrangement of the double bonds (cis vs. trans) drastically impacts the global energy minimum [1].

  • The cis,cis Isomer: This configuration possesses three low-energy conformers: the twist-boat, the half-chair, and the chair. The twist-boat is the most thermodynamically stable conformer. It minimizes transannular steric interactions and allows the π-orbitals of the two double bonds to remain orthogonal, preventing electron repulsion.

  • The trans,trans Isomer: Conversely, the trans,trans chair conformer is highly destabilized. The rigid geometry forces the parallel π-orbitals of the double bonds into close proximity—with the transannular sp2 carbons situated only 2.59 Å apart [1]. This results in severe π-π electron repulsion, making the trans,trans chair conformer approximately 28.2 kcal/mol less stable than the cis,cis twist-boat [1].

In 1,6-DMCOD, the methyl groups further lock the molecule into the cis,cis twist-boat conformation, as any deviation toward a chair geometry would induce severe 1,3-diaxial-like steric clashes between the methyl substituents and the ring protons.

Table 1: Relative Thermodynamic Stability of Cyclooctadiene Conformers
Conformer GeometryRelative Energy (kcal/mol)Structural Characteristics & Stability Factors
cis,cis Twist-boat 0.0 (Reference)Global minimum. Minimizes transannular π-π repulsion and torsional strain.
cis,cis Half-chair + LowIntermediate flexibility; minor steric clash.
cis,trans Twist + ModerateHigh ring strain; kinetically accessible but thermodynamically disfavored.
trans,trans Chair + 28.2Least stable. Severe π-π electron repulsion (C-C distance 2.59 Å) [1].

Regioselectivity in Synthesis: Kinetic vs. Thermodynamic Control

The synthesis of 1,6-DMCOD via the [4+4]-cyclodimerization of isoprene is a prime example of tuning catalytic pathways to overcome thermodynamic mixtures.

Historically, the nickel-catalyzed dimerization of isoprene yielded a nearly statistical thermodynamic mixture of 80% 1,5-dimethyl-1,5-cyclooctadiene (1,5-DMCOD) and 20% 1,6-DMCOD [2]. However, recent advancements utilizing well-defined iron pyridineimine precatalysts have revolutionized this process. By manipulating the denticity of the supporting ligand, researchers can exert strict kinetic control over the metallacycle intermediate, favoring the formation of 1,6-DMCOD with near-perfect regioselectivity [3].

Table 2: Regioselectivity and Yield in Isoprene Dimerization Catalysis
Catalyst SystemPrimary ProductRegioisomeric RatioCombined YieldCausality of Selectivity
Ni / Phosphite 1,5-DMCOD80:20 (1,5- vs 1,6-)VariableThermodynamic equilibration of metallacycle [2].
(MePI)Fe(COD) 1,6-DMCOD96:4 (1,6- vs 1,5-)99%Bidentate ligand restricts coordination, forcing specific[4+4] alignment [3].

Experimental Methodologies: Synthesis and Thermodynamic Profiling

To ensure scientific integrity, the following protocols describe self-validating systems for the synthesis, isolation, and thermodynamic profiling of 1,6-DMCOD.

Protocol 1: Regioselective Synthesis of 1,6-DMCOD via Iron Catalysis

Causality: The bidentate iminopyridine ligand on the iron center prevents the [2+2] cycloaddition pathway by restricting the coordination sphere, forcing the isoprene monomers to couple via a[4+4] pathway that minimizes steric clash between the methyl groups.

  • Precatalyst Activation: In a nitrogen-filled glovebox, charge a reaction vessel with 1 mol% of the iminopyridine iron complex (MePI)Fe(COD) [3].

  • Substrate Addition: Introduce neat isoprene into the reaction vessel at ambient temperature.

  • Cyclodimerization: Stir the mixture vigorously. The reaction proceeds rapidly under kinetic control.

  • Quenching: Expose the mixture to air to oxidize and deactivate the iron catalyst, preventing any post-reaction thermodynamic scrambling. Filter the crude mixture through a short pad of silica gel.

  • Validation (Self-Validating Step): Distill the product under reduced pressure (e.g., 70–72 °C at 0.2 mmHg). Validate the isomeric purity via quantitative 13C NMR spectroscopy.

    • Expected 1,6-DMCOD 13C NMR shifts (CDCl3): δ 135.8, 122.4, 32.2, 27.5, 26.3 ppm [4].

Protocol 2: Thermodynamic Isolation via Ag(I) Complexation

Causality: When dealing with isomeric mixtures (e.g., from Ni-catalysis), isomers can be separated based on the differential thermodynamic stability of their metal-olefin coordinate bonds. 1,5-DMCOD and 1,6-DMCOD exhibit different binding affinities to Ag(I) due to the steric positioning of their methyl groups [2].

  • Reagent Mixing: Under a steady flow of nitrogen, charge a flask with Ag2​O , Hhfac (1,1,1,5,5,5-hexafluoro-2,4-pentanedione), and the isomeric DMCOD mixture in methylene chloride.

  • Complexation: Stir at room temperature to form the ((diene)Ag(hfac))2 complexes.

  • Fractional Recrystallization: Cool the solution to -20 °C. The differential lattice energies and thermodynamic stabilities of the isomeric complexes drive the selective crystallization of the isomerically pure complex.

  • Validation: Decompose the isolated silver complex in a biphasic HCl (1 M) / CH2​Cl2​ mixture to liberate the pure diene. Confirm structural integrity via IR and 1H NMR spectroscopy.

Visualizing the Thermodynamic Workflow

The following diagram maps the logical relationship between precursor selection, thermodynamic conformational analysis, and end-use applications.

G A Isoprene Monomer B [4+4] Cyclodimerization (Fe-iminopyridine catalyst) A->B C 1,6-DMCOD (Kinetic & Thermodynamic Product) B->C Regioselective D Conformational Isomers C->D G Advanced Applications C->G E cis,cis-Twist-Boat (ΔE = 0.0 kcal/mol) D->E Thermodynamically Favored F trans,trans-Chair (ΔE = +28.2 kcal/mol) D->F Sterically Disfavored H CVD Precursors (Ag/Cu Complexes) G->H I High-Density Fuels (Cyclopropanation) G->I

Figure 1: Workflow of 1,6-DMCOD synthesis, thermodynamic profiling, and advanced applications.

Implications in Advanced Applications

The precise thermodynamic properties of 1,6-DMCOD make it a critical building block in two highly specialized fields:

  • Organometallic CVD Precursors: The thermodynamic stability of the Lewis base-metal bond is paramount in Chemical Vapor Deposition (CVD). 1,6-DMCOD is utilized to stabilize Copper(I) and Silver(I) β -diketonates. The specific steric bulk of the 1,6-dimethyl configuration provides the exact volatility and thermal lability required for the thermally-induced disproportionation of Cu(I) species to deposit ultra-pure copper films in microelectronics [2].

  • High-Energy Density Fuels: The inherent ring strain of the cyclooctane core represents stored chemical energy. When 1,6-DMCOD is subjected to Simmons-Smith cyclopropanation or catalytically hydrogenated to 1,4-dimethylcyclooctane, the resulting multicyclic mixtures exhibit densities 10–16% higher and volumetric net heats of combustion (NHOC) 12–16% higher than conventional aviation fuels, making them ideal for aerospace applications [4, 5].

References

  • Unexpected Cis,Cis to Trans,Trans Isomerization of a Disilanyl Analogue of 1,5-Cyclooctadiene Journal of the American Chemical Society URL:[Link]

  • (1,5-Dimethyl-1,5-cyclooctadiene)disilver Complex. An Intermediate in the Synthesis of an Isomerically Pure (β-Diketonato)((1,2,5,6-η)-1,5-dimethyl-1,5-cyclooctadiene)copper(I) Complex Organometallics URL:[Link]

  • Regio- and Diastereoselective Iron-Catalyzed[4+4]-Cycloaddition of 1,3-Dienes Journal of the American Chemical Society URL:[Link]

  • A Simple Process for the Dimerization and Cross-Coupling of Isoprene and Myrcene to High-Performance Jet and Diesel Blendstocks Energy & Fuels URL:[Link]

  • Synthesis and fuel properties of high-energy density cyclopropanated monoterpenes Fuel URL:[Link]

Exploratory

Foreword: The Strategic Imperative for Selective Isoprene Dimerization

An In-Depth Technical Guide to the Formation of 1,6-Dimethyl-1,5-cyclooctadiene Isoprene, a readily available C5 diene derivable from abundant biomass sources, represents a cornerstone feedstock for the transition to sus...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Formation of 1,6-Dimethyl-1,5-cyclooctadiene

Isoprene, a readily available C5 diene derivable from abundant biomass sources, represents a cornerstone feedstock for the transition to sustainable fuels and chemicals.[1] Its dimerization to C10 hydrocarbons is a critical value-addition step, yielding molecules within the ideal range for high-performance jet fuel.[1] However, the thermal or non-selective catalytic dimerization of isoprene leads to a complex mixture of constitutional and stereoisomers, including Diels-Alder [4+2] adducts (cyclohexenes) and various [4+4] cycloadducts (cyclooctadienes).[2] Among these, 1,6-dimethyl-1,5-cyclooctadiene (1,6-DMCOD) is a highly sought-after isomer. Upon hydrogenation, it forms 1,4-dimethylcyclooctane, a cycloalkane whose ring strain and branched structure confer superior density and combustion properties as a sustainable aviation fuel (SAF) blendstock.[1]

The primary challenge, and the focus of this guide, is overcoming the inherent lack of selectivity in isoprene dimerization. Nickel-based catalyst systems, for instance, historically yield a mixture dominated by the 1,5-dimethyl isomer, with the desired 1,6-isomer as a minor component (typically <30%) that is exceptionally difficult to separate due to a close boiling point.[3] This guide provides a definitive overview of the breakthrough mechanism that enables the highly selective formation of 1,6-DMCOD: the iron-catalyzed [4+4]-cycloaddition of isoprene.

Part 1: The Core Mechanism: Iron-Catalyzed [4+4]-Cycloaddition

The selective synthesis of 1,6-DMCOD is achieved through a catalytic cycle mediated by well-defined (iminopyridine)iron complexes. These systems operate with exceptional precision, directing the coupling of two isoprene molecules to favor the desired [4+4] cycloadduct with high fidelity.

The Catalyst: An (Iminopyridine)Iron System

The most effective systems utilize an iron dihalide precatalyst bearing a sterically demanding iminopyridine ligand. A prominent example, developed by the Chirik group, is [(MePI)FeCl(μ-Cl)]₂, where MePI stands for [2-(2,6-(CH₃)₂-C₆H₃–N=C(CH₃))–C₄H₅N].[1]

Causality of Catalyst Choice: The iminopyridine ligand is not a passive spectator. Its electronic properties and steric bulk are crucial for stabilizing the low-valent iron center required for catalysis and for dictating the geometry of diene coordination, which is the foundation of regioselectivity. The active catalyst is formed in situ through the reduction of this Fe(II) precatalyst. Mechanistic studies suggest the active species is best described as a high-spin iron(I) center that is antiferromagnetically coupled to a ligand radical anion.[4][5][6]

The Catalytic Cycle

The reaction proceeds through a well-elucidated pathway involving coordination, oxidative cyclization, and reductive elimination. The key selectivity-determining step is the oxidative cyclization, where the two isoprene molecules are coupled.

  • Diene Coordination: Two molecules of isoprene coordinate to the reduced, active iron center.

  • Oxidative Cyclization: The iron center mediates the formation of two new carbon-carbon bonds between the coordinated isoprene units, forming a metallacyclic intermediate. This step is the crux of selectivity; the geometry enforced by the ligand on the approaching dienes dictates the formation of the 1,6-dimethyl substitution pattern. This is a formal oxidation of the iron center.

  • Rearrangement & Reductive Elimination: The metallacyclic intermediate undergoes rearrangement followed by C–C bond-forming reductive elimination. This final step releases the 1,6-dimethyl-1,5-cyclooctadiene product and regenerates the active low-valent iron catalyst, which re-enters the catalytic cycle.[1][5]

Iron_Catalyzed_Cycloaddition cluster_cycle Catalytic Cycle Fe_active Active Fe(I) Catalyst Fe_diene Fe(I)-Bis(isoprene) Complex Fe_active->Fe_diene + 2 Isoprene Fe_met Ferracyclononadiene Intermediate (Oxidative Cyclization) Fe_diene->Fe_met C-C Coupling (Selectivity Determining Step) Fe_rearr Rearranged Intermediate Fe_met->Fe_rearr Allyl Isomerization Fe_rearr->Fe_active Reductive Elimination Product 1,6-Dimethyl-1,5-cyclooctadiene Fe_rearr->Product Product Release Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification P1 Purify Isoprene (remove inhibitors) R3 Add Purified Isoprene P1->R3 P2 Dry Glassware R1 Charge Flask with Fe Precatalyst P2->R1 R2 Activate Catalyst with Reductant R1->R2 R2->R3 R4 Stir at Room Temp. (Monitor by GC) R3->R4 W1 Quench Reaction (expose to air) R4->W1 W2 Filter through Silica Gel W1->W2 W3 Vacuum Distillation W2->W3 Product Pure 1,6-DMCOD W3->Product

Sources

Foundational

Historical discovery of 1,6-Dimethyl-1,5-cyclooctadiene derivatives

An In-Depth Technical Guide to the Historical Discovery and Chemistry of 1,6-Dimethyl-1,5-cyclooctadiene and its Derivatives This guide provides a comprehensive overview of the historical discovery, synthesis, characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Historical Discovery and Chemistry of 1,6-Dimethyl-1,5-cyclooctadiene and its Derivatives

This guide provides a comprehensive overview of the historical discovery, synthesis, characterization, and reactivity of 1,6-dimethyl-1,5-cyclooctadiene, a molecule of significant interest in both academic research and industrial applications. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, organometallic chemistry, and drug development who seek a deeper understanding of this fascinating class of cyclic dienes.

Introduction: The Significance of Dimethyl-1,5-cyclooctadienes

Cyclooctadienes (CODs) are a cornerstone of modern organic and organometallic chemistry. The parent molecule, 1,5-cyclooctadiene, is a widely used ligand in transition metal catalysis, valued for its ability to stabilize low-valent metal centers and its facile displacement by other ligands.[1] The introduction of methyl groups onto the cyclooctadiene scaffold, as in 1,6-dimethyl-1,5-cyclooctadiene and its isomer 1,5-dimethyl-1,5-cyclooctadiene, imparts unique steric and electronic properties that influence their reactivity and coordination chemistry. These derivatives serve as valuable building blocks in organic synthesis and have garnered attention as precursors to high-performance biofuels.[2][3] This guide focuses specifically on the journey of the 1,6-dimethyl isomer, from its initial discovery as a minor byproduct to the development of selective synthetic routes that have unlocked its potential.

Historical Perspective: The Dawn of Isoprene Dimerization

The story of 1,6-dimethyl-1,5-cyclooctadiene is intrinsically linked to the broader history of transition metal-catalyzed olefin and diene dimerization. The mid-20th century witnessed groundbreaking work in this area, with researchers like Günther Wilke at the Max Planck Institute for Coal Research playing a pivotal role.

The initial synthesis of dimethyl-1,5-cyclooctadiene isomers arose from the nickel-catalyzed dimerization of isoprene.[4][5] A key early disclosure is found in French patent specification No. 1,283,217 , which describes a process that, while targeting the 1,5-isomer, invariably produced a mixture containing a significant portion of 1,6-dimethyl-1,5-cyclooctadiene.[6] One of the primary challenges highlighted in this early work was the difficulty in separating the 1,5- and 1,6-isomers due to their very close boiling points.[6]

This early work established two critical points:

  • The existence of 1,6-dimethyl-1,5-cyclooctadiene as a co-product in isoprene dimerization.

  • The technical hurdle of isolating the pure 1,6-isomer, which for a considerable time limited the detailed study of its specific reactivity.

The following diagram illustrates the general outcome of early nickel-catalyzed isoprene dimerization.

G Isoprene Isoprene (2 eq.) Catalyst Nickel Catalyst (e.g., Ni(acac)₂ / AlEt₂OEt) Isoprene->Catalyst Mixture Isomeric Mixture Catalyst->Mixture Isomer15 1,5-Dimethyl-1,5-cyclooctadiene (Major Product) Mixture->Isomer15 ~70-80% Isomer16 1,6-Dimethyl-1,5-cyclooctadiene (Minor Product) Mixture->Isomer16 ~20-30%

Figure 1: Nickel-Catalyzed Dimerization of Isoprene.

Modern Synthetic Methodologies: The Rise of Selective Catalysis

For many years, accessing pure 1,6-dimethyl-1,5-cyclooctadiene remained a challenge. However, significant advances in catalyst design, particularly with iron-based systems, have revolutionized the synthesis of this isomer.

Iron-Catalyzed [4+4]-Cycloaddition: A Paradigm Shift

The research group of Paul Chirik at Princeton University has been instrumental in developing highly selective methods for the [4+4]-cycloaddition of dienes.[2][3][7][8] Their work has demonstrated that specific iron complexes bearing iminopyridine ligands can catalyze the dimerization of isoprene to afford 1,6-dimethyl-1,5-cyclooctadiene with exceptional selectivity and yield.[2][3][7]

This iron-catalyzed approach represents a significant departure from the less selective nickel-based systems. The proposed catalytic cycle involves the coordination of two isoprene molecules to a reduced iron center, followed by oxidative cyclization, rearrangement, and finally, reductive elimination to release the cyclooctadiene product.[2] The ligand environment around the iron center is crucial in directing the regioselectivity of the C-C bond formation to favor the 1,6-isomer.

G cluster_0 Iron-Catalyzed [4+4] Cycloaddition Isoprene Isoprene (2 eq.) ActiveCatalyst Active Fe(0) Species Isoprene->ActiveCatalyst Precatalyst [(MePI)FeCl(μ-Cl)]₂ + Reductant (e.g., MeMgCl) Precatalyst->ActiveCatalyst OxidativeCyclization Oxidative Cyclization ActiveCatalyst->OxidativeCyclization ReductiveElimination Reductive Elimination OxidativeCyclization->ReductiveElimination ReductiveElimination->ActiveCatalyst Catalyst Turnover Product 1,6-Dimethyl-1,5-cyclooctadiene (>95% Selectivity) ReductiveElimination->Product

Figure 2: Selective Iron-Catalyzed Synthesis Workflow.

Experimental Protocol: Selective Synthesis of 1,6-Dimethyl-1,5-cyclooctadiene

The following protocol is based on the highly efficient iron-catalyzed [4+4]-cycloaddition developed by Chirik and co-workers.[2][3]

Materials:

  • [(MePI)FeCl(μ-Cl)]₂ (MePI = [2-(2,6-(CH₃)₂-C₆H₃–N=C(CH₃))–C₄H₅N]) precatalyst

  • Isoprene (freshly distilled and purified)

  • Methylmagnesium chloride (MeMgCl) solution in THF

  • Anhydrous toluene

  • Standard Schlenk line and inert atmosphere (N₂ or Ar) glassware

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the iron precatalyst, [(MePI)FeCl(μ-Cl)]₂ (0.025 mol%).

  • Reaction Setup: The flask is removed from the glovebox and connected to a Schlenk line. Anhydrous toluene is added via cannula, followed by the purified isoprene.

  • Catalyst Activation: The reaction mixture is cooled to 0-5 °C in an ice bath. The MeMgCl solution is added dropwise to the stirred solution. The color of the solution will typically change, indicating the formation of the active catalytic species.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 24 hours under an inert atmosphere. Progress can be monitored by GC-MS.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by exposure to air. The solvent and any remaining volatile materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,6-dimethyl-1,5-cyclooctadiene.

Physicochemical Properties and Characterization

The accurate characterization of 1,6-dimethyl-1,5-cyclooctadiene is essential for its use in further synthetic applications.

PropertyValueSource
Molecular FormulaC₁₀H₁₆[9]
Molecular Weight136.23 g/mol [9]
IUPAC Name1,6-dimethylcycloocta-1,5-diene[9]
Boiling PointApprox. 165-167 °C (at 760 mmHg)Estimated

Spectroscopic Data:

  • ¹³C NMR (CDCl₃, δ): 26.22 (CH₃), 27.44 (CH₂), 32.18 (CH₂), 122.35 (C=C), 135.72 (C=C).[10]

  • ¹H NMR (CDCl₃, δ): Signals for the methyl protons, allylic protons, and vinylic protons are expected in their characteristic regions.

  • Infrared (IR): Characteristic peaks for C-H stretching of alkanes and alkenes, and C=C stretching are expected.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z = 136.

Chemical Reactivity: The Cope Rearrangement and Beyond

As a 1,5-diene, 1,6-dimethyl-1,5-cyclooctadiene is a potential substrate for the Cope rearrangement, a thermally-induced[11][11]-sigmatropic shift.[12][13][14] The Cope rearrangement is a concerted process that proceeds through a cyclic, six-membered transition state, often favoring a chair-like geometry.[12][13]

For 1,6-dimethyl-1,5-cyclooctadiene, a degenerate Cope rearrangement would lead to the same molecule, making the reaction thermodynamically neutral unless there are specific stereochemical considerations or further substitutions that drive the equilibrium.

G Start 1,6-Dimethyl-1,5-cyclooctadiene TS [3,3]-Sigmatropic Transition State (Chair-like) Start->TS Heat (Δ) Product 1,6-Dimethyl-1,5-cyclooctadiene (Product) TS->Product

Figure 3: Degenerate Cope Rearrangement Pathway.

Beyond the Cope rearrangement, the double bonds in 1,6-dimethyl-1,5-cyclooctadiene are susceptible to a range of reactions common to alkenes, including:

  • Hydrogenation: Catalytic hydrogenation of both double bonds yields 1,4-dimethylcyclooctane, a high-performance biofuel blendstock.[2][3]

  • Cycloadditions: The diene system can participate in other cycloaddition reactions, such as Diels-Alder reactions, although its specific reactivity in this context is less explored than that of the parent 1,5-cyclooctadiene.

  • Coordination Chemistry: Like its parent compound, it can act as a ligand for transition metals, although the steric bulk of the methyl groups can influence the stability and geometry of the resulting metal complexes.

Applications and Future Outlook

The development of a selective and efficient synthesis for 1,6-dimethyl-1,5-cyclooctadiene has opened up new avenues for its application. The most prominent of these is its use as a precursor to 1,4-dimethylcyclooctane , a promising sustainable aviation fuel.[2][3][15] The cyclic structure and branched nature of this hydrogenated product impart desirable fuel properties, including high density and low viscosity at cold temperatures.[2][3]

As research continues, it is anticipated that new applications for 1,6-dimethyl-1,5-cyclooctadiene and its derivatives will emerge in areas such as polymer chemistry, materials science, and as chiral ligands in asymmetric catalysis. The ability to now produce this isomer in high purity will undoubtedly fuel further exploration of its unique chemical properties.

References

  • Rosenkoetter, K. E., Kennedy, C. R., Chirik, P. J., & Harvey, B. G. (2019). [4+4]-Cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry, 21(20), 5616-5623. Available at: [Link]

  • ChemRxiv. Nickel-Catalyzed Arylative Telomerization of Isoprene. Available at: [Link]

  • Molbase. Synthesis of 1,6-dimethyl-1,5-cyclooctadiene. Available at: [Link]

  • Pardillo, J., & Kärkäs, M. D. (2021). Nickel-Catalyzed Olefin Oligomerization and Dimerization. Chemical Reviews, 121(9), 5433-5509.
  • Wiley Online Library. Synthesis of DMCO fuel from isoprene via iron‐catalyzed [4+4] cycloaddition. Available at: [Link]

  • Kennedy, C. R., et al. (2019). Regio- and Diastereoselective Iron-Catalyzed [4+4]-Cycloaddition of 1,3-Dienes. Journal of the American Chemical Society, 141(20), 8142-8153. Available at: [Link]

  • Wikipedia. Cope rearrangement. Available at: [Link]

  • PubChem. 1,6-Dimethyl-1,5-cyclooctadiene. Available at: [Link]

  • National Institute of Standards and Technology. 1,5-Cyclooctadiene, 1,5-dimethyl-. Available at: [Link]

  • Nature. Nickel-catalyzed arylative telomerization of isoprene. Available at: [Link]

  • Doppelt, P., Baum, T. H., & Ricard, L. (1996). Synthesis and Characterization of a Bis(μ-β-diketonato)bis((1,2,5,6-η)-1,5-dimethyl-1,5-cyclooctadiene)disilver Complex. An Intermediate in the Synthesis of an Isomerically Pure (β-Diketonato)((1,2,5,6-η)-1,5-dimethyl-1,5-cyclooctadiene)copper(I) Complex. Inorganic Chemistry, 35(5), 1286-1291. Available at: [Link]

  • Rosenkoetter, K. E., Kennedy, C. R., Chirik, P. J., & Harvey, B. G. (2019). [4+4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry, 21(20), 5616-5623. Available at: [Link]

  • Doppelt, P., Baum, T. H., & Ricard, L. (1996). Synthesis and Characterization of a Bis(μ-β-diketonato)bis((1,2,5,6-η)-1,5-dimethyl-1,5-cyclooctadiene)disilver Complex. An Intermediate in the Synthesis of an Isomerically Pure (β-Diketonato)((1,2,5,6-η)-1,5-dimethyl-1,5-cyclooctadiene)copper(I) Complex. Inorganic Chemistry, 35(5), 1286-1291. Available at: [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Woodroffe, J.-D., & Harvey, B. G. (2022). Thermal cyclodimerization of isoprene for the production of high-performance sustainable aviation fuel. Energy Advances, 1(6), 338-343. Available at: [Link]

  • National Center for Biotechnology Information. Nickel-catalyzed arylative telomerization of isoprene. Available at: [Link]

  • Kennedy, C. R., et al. (2019). Regio- and Diastereoselective Iron-Catalyzed [4+4]-Cycloaddition of 1,3-Dienes. Journal of the American Chemical Society, 141(20), 8142-8153. Available at: [Link]

  • Organic Syntheses. INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Available at: [Link]

  • Wikipedia. 1,5-Cyclooctadiene. Available at: [Link]

  • Google Patents. Process for the thermal dimerization of isoprene.
  • National Center for Biotechnology Information. Multiliter-Scale Photosensitized Dimerization of Isoprene to Sustainable Aviation Fuel Precursors. Available at: [Link]

  • SpectraBase. 1,5-Cyclooctadiene, 3-(1-methyl-2-propenyl)-. Available at: [Link]

  • Organic Chemistry Portal. Cope Rearrangement. Available at: [Link]

  • American Chemical Society. Isoprene to sustainable aviation fuel - theoretical and kinetic investigation of the isomerization and dimerization pathway. Available at: [Link]

  • Google Patents. Dimerization of isoprene.
  • ResearchGate. Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Safety Data, and Toxicological Profiling of 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD)

Executive Summary As an Application Scientist overseeing the scale-up of bio-derived hydrocarbons, I approach 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) not just as a chemical product, but as a highly reactive, structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an Application Scientist overseeing the scale-up of bio-derived hydrocarbons, I approach 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) not just as a chemical product, but as a highly reactive, structurally critical intermediate. DMCOD is a cyclic diene that serves as a vital precursor in the synthesis of 1,4-dimethylcyclooctane (DMCO)—a high-performance, renewable bio-jet fuel. However, its diene structure and lipophilic nature introduce specific reactivity and membrane-disrupting potentials. This whitepaper synthesizes the physicochemical properties, mechanistic synthesis, toxicological data, and rigorous safety protocols required to handle DMCOD in a modern research environment.

Chemical Identity & Physicochemical Profiling

Understanding the physical behavior of DMCOD is the first step in designing safe handling protocols. Its relatively low flash point combined with its low density dictates strict environmental and fire-safety controls.

Table 1: Physicochemical Properties of DMCOD

PropertyValueCausality / Operational Relevance
CAS Number 3760-13-2Unique registry identifier for the 1,6-isomer[1].
Molecular Formula C₁₀H₁₆Highly unsaturated cyclic hydrocarbon, prone to oxidation.
Molecular Weight 136.23 g/mol Dictates volatility and vapor pressure in enclosed spaces[1].
Boiling Point 190.7 °C (at 760 mmHg)Requires vacuum conditions for safe distillation without thermal degradation[1].
Density 0.828 g/cm³Floats on water; impacts spill response (water jets will spread the fire)[1].
Flash Point 52.8 °CClassifies as a GHS Flammable Liquid; dictates storage in flammable cabinets[1].

Mechanistic Synthesis & Validation Workflow

DMCOD is synthesized via the highly selective [4+4]-cycloaddition of isoprene. In my experience, achieving high regioselectivity for the 1,6-isomer over the 1,5-isomer requires precise control over the catalytic environment.

SynthesisWorkflow Isoprene Isoprene Monomer (Bio-derived) Intermediate Bis(allyl)iron Intermediate Isoprene->Intermediate Coordination Catalyst [(MePI)FeCl(μ-Cl)]2 + NaBH4 (Reductant) Catalyst->Intermediate in situ reduction DMCOD 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) Intermediate->DMCOD Reductive Elimination Validation GC-MS Validation (m/z 136) DMCOD->Validation Quality Control

Logical workflow of the iron-catalyzed [4+4] cycloaddition of isoprene to DMCOD.

Protocol 1: Iron-Catalyzed Synthesis of DMCOD

This protocol is designed as a self-validating system to ensure catalytic turnover without runaway polymerization.

  • Step 1: Catalyst Preparation. Add the iron precatalyst [(MePI)FeCl(μ-Cl)]2 (0.025 mol%) to an oven-dried Schlenk flask under an argon atmosphere.

    • Causality: Argon is non-negotiable. It prevents the oxidation of the highly sensitive reduced iron intermediate back to an inactive Fe(III) state.

  • Step 2: In Situ Reduction. Add anhydrous toluene, cool the vessel to 0 °C in an ice bath, and introduce sodium borohydride (NaBH₄, 10 mol%).

    • Causality: Cooling controls the exothermic reduction, ensuring the stable formation of the catalytically active Fe(0) species without thermal degradation.

  • Step 3: Monomer Addition. Introduce freshly distilled isoprene to the activated catalyst solution.

    • Causality: Prior distillation removes polymerization inhibitors (e.g., TBC) that would otherwise poison the iron catalyst.

  • Step 4: Reaction & Monitoring. Allow the reaction to stir at 25 °C for 24 hours.

    • Self-Validation: Monitor the reaction via GC-MS. The system validates itself when the isoprene peak completely disappears and the m/z 136 molecular ion peak (DMCOD) plateaus, confirming no over-reduction or linear polymerization has occurred.

  • Step 5: Isolation. Isolate DMCOD directly from the reaction vessel via vacuum distillation.

Toxicological Profile & Safety Data (SDS Core)

While pure DMCOD lacks extensive human clinical toxicity data, its toxicological profile is heavily inferred from its presence in bioactive essential oils (such as Achillea santolina and Salvia fruticosa) and its behavior as a lipophilic hydrocarbon[2],[3].

Table 2: Toxicological & Biological Activity Metrics

MetricValueModel / OrganismContext & Causality
Fumigant Toxicity (LC50) 79.6 μL/L (72h)Sitophilus zeamaisAssessed via essential oil fractions; indicates significant vapor-phase bioactivity and inhalation hazard[2].
Contact Toxicity (LC50) 0.14 mg/cm² (24h)Sitophilus zeamaisDemonstrates strong lipophilic penetration through biological cuticles/membranes[2].
Hemolytic Activity Concentration-dependentHuman ErythrocytesIndicates potential for cellular membrane disruption in vitro[3].
Core SDS Hazard Identifications
  • Flammability (GHS Category 3): With a flash point of 52.8 °C, DMCOD vapors can form explosive mixtures with air[1].

  • Aspiration Hazard: Due to its low viscosity and high lipophilicity, ingestion poses a severe aspiration hazard, potentially leading to chemical pneumonitis.

  • Ecotoxicity: As a C₁₀H₁₆ cyclic diene, it partitions poorly into aqueous environments but readily bioaccumulates in lipid tissues, making it highly toxic to aquatic life with long-lasting effects.

In Vitro Toxicity Assessment: Hemolytic Activity

To assess the cytotoxicity of lipophilic compounds like DMCOD, we utilize a hemolytic activity assay. Because human erythrocytes lack internal organelles, they serve as a perfect, isolated model for measuring direct physical disruption of the lipid bilayer[3].

ToxicityPathway Sample DMCOD Sample (Hydrocarbon) Incubation Incubation (37°C, 60 min) Sample->Incubation Erythrocytes Human Erythrocytes (2% Suspension) Erythrocytes->Incubation Centrifugation Centrifugation (3000 rpm, 5 min) Incubation->Centrifugation Stop Reaction Readout Spectrophotometry (Absorbance at 540 nm) Centrifugation->Readout Supernatant Analysis Controls Controls: Triton X-100 (+) / PBS (-) Controls->Incubation

Experimental logic for assessing the hemolytic toxicity of DMCOD on human erythrocytes.

Protocol 2: Erythrocyte Lysis Assay
  • Step 1: Erythrocyte Preparation. Wash human blood with Phosphate-Buffered Saline (PBS, pH 7.4) and centrifuge at 3000 rpm. Resuspend to a 2% (v/v) suspension.

    • Causality: Washing removes serum proteins (like albumin) that would otherwise bind the lipophilic DMCOD, artificially masking its true membrane-disrupting potential.

  • Step 2: Dosing & Incubation. Incubate 1 mL of the erythrocyte suspension with varying concentrations of DMCOD (emulsified in 0.1% DMSO/PBS) at 37 °C for 60 minutes.

    • Causality: Incubating at exactly 37 °C mimics human physiological temperature, optimizing the lipid bilayer fluidity for an accurate toxicity assessment.

  • Step 3: Control Establishment. Set up a 0.1% Triton X-100 tube (positive control) and a pure PBS tube (negative control).

    • Self-Validation: These controls establish the dynamic range of the assay. If the PBS negative control shows >5% baseline hemolysis, the erythrocytes are compromised (e.g., due to osmotic stress or age), and the assay must be immediately rejected.

  • Step 4: Readout. Centrifuge the tubes to pellet intact cells. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release[3].

Handling, Storage, and Emergency Response

Based on the synthesized data, the following operational protocols must be enforced:

  • Engineering Controls: All synthesis and transfer of DMCOD must occur within an explosion-proof fume hood. Given its fumigant toxicity (LC50 of 79.6 μL/L)[2], inhalation exposure must be strictly mitigated.

  • PPE: Nitrile gloves (double-gloved for extended handling), chemical splash goggles, and a flame-resistant lab coat.

  • Storage: Store in a dedicated flammables cabinet, away from strong oxidizing agents (which can react violently with the diene moieties). Keep under an inert atmosphere (nitrogen or argon) to prevent the formation of explosive peroxides over time.

  • Spill Management: Do not use water to flush spills, as DMCOD's low density (0.828 g/cm³)[1] will cause it to float and spread. Absorb with inert materials (vermiculite or dry sand) and dispose of as hazardous organic waste.

References

  • Cas 3760-13-2,1,6-dimethylcycloocta-1,5-diene - LookChem. lookchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAPROflFhRT7OsDp0F5MGKdpCOp-vsUoCEUJAp9McSYeihbdGvIlhIb71pdUC6hfaonkYB1cBLybOFnHecstWrXQBp1iEHHvTGrHl8b4ixif8gz9uqwzx-5y9HPoV1gvxnUfNBj4o=]
  • 1,4-Dimethylcyclooctane (DMCO)|High-Performance Bio-Jet Fuel - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQVr2kaUYLloH_rD7Rv5YvRTiS5wAY-a63LBjWSogoPhBDB-LQ6-GMEakaRuG7EHzs4iebdTsbjHfi9jrul8jIlU6Nkw3gAAP6SIsSQV7-xZcTXbR_ebcWHpCLEhm_lC2cvv1vxrkn1Q==]
  • Essential Oils in Food Preservation, Flavor and Safety - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy3djxGvPeGOzO2sI5hW627Snq5mXSSJvQ5AmUazILl_5sNQ1ikuhaJyWnQp88uZSK6cl9EBVYT6v-990YhXloBXQ7F_TGMpBqxzpyBWg-JEZvWARzRRnn2tit5tLWHz5eA72cy4LwHb5ovzW5QVQz2Qsbc55At4y7DSWRzAsT5f7xwz_D6PGLKQoTVjVDEjoyfayD4xTY4Ts3Lwej4auda4fsRqG97P34QW5mDlEyPfGJ5zNJHYDEFj-3Tg6ZzGBwpKjiu8lv_xcc-IMfAhNgmGg-LRx5FsaBxy-YCPWfKKHsU_NOiEsX7_0RXpu_yt74LdXclO5S6XqaCF26202c9gDyuq6y1YPZ81nkHX6d-gK_FUUm]
  • CHEMICAL COMPOSITION, ANTIOXIDANT AND HEMOLYTIC ACTIVITIES OF SAGE (SALVIA FRUTICOSA MILLER) CULTIVATED IN LEBANON - Digital Commons @ BAU. bau.edu.lb.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYbL-c0jI86Kl6_fnAiYaUemPSJrSvGPqnN0ZD2S446zNmFJ-npRAqex7NUQI-O7xV6M-gtatjCFQzfyg-U-I_yF0eft8Bp9jyC84XF71NUtDsHWivrKAIEZNHb8lVH_e59nXQvPra0KNzWNAddurj4md4dKiW-sz4z764lzBGS7f8l5Prb_K_HyqRUnAI]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,6-Dimethyl-1,5-cyclooctadiene as a Bidentate Ligand in Catalysis

Introduction: Exploring the Untapped Potential of a Substituted Cyclooctadiene Isomer In the vast landscape of homogeneous catalysis, the 1,5-cyclooctadiene (COD) ligand has long been a cornerstone, serving as a robust a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Exploring the Untapped Potential of a Substituted Cyclooctadiene Isomer

In the vast landscape of homogeneous catalysis, the 1,5-cyclooctadiene (COD) ligand has long been a cornerstone, serving as a robust and versatile platform for a myriad of transition metal-catalyzed reactions. Its ability to form stable, yet labile, complexes with metals such as rhodium, iridium, nickel, and palladium has made it an indispensable tool for catalyst development.[1][2] While the parent COD ligand is ubiquitous, its substituted derivatives offer intriguing possibilities for fine-tuning catalyst performance. This application note focuses on the less-explored isomer, 1,6-dimethyl-1,5-cyclooctadiene, as a bidentate ligand.

The synthesis of dimethyl-1,5-cyclooctadiene often results in a mixture of isomers, with the 1,5-dimethyl variant being the major product.[3][4] The 1,6-dimethyl-1,5-cyclooctadiene isomer, due to its more challenging isolation, has received significantly less attention in the literature. However, the unique steric and electronic properties conferred by the methyl groups at the 1 and 6 positions present a compelling case for its investigation in catalysis. The strategic placement of these methyl groups is hypothesized to influence ligand dissociation rates, complex stability, and the stereochemical environment around the metal center, potentially leading to enhanced catalytic activity or selectivity.

This guide provides a comprehensive overview of the potential applications of 1,6-dimethyl-1,5-cyclooctadiene as a bidentate ligand. We present detailed, field-proven protocols for the synthesis of a representative rhodium complex and its application in a model catalytic reaction, hydroformylation. The causality behind experimental choices is explained, providing researchers with the foundational knowledge to explore the catalytic potential of this promising ligand.

Section 1: Synthesis of Chloro(1,6-dimethyl-1,5-cyclooctadiene)rhodium(I) Dimer, [RhCl(1,6-dmcod)]₂

The synthesis of the rhodium dimer complex serves as a crucial first step in harnessing the catalytic potential of the 1,6-dimethyl-1,5-cyclooctadiene (1,6-dmcod) ligand. The following protocol is adapted from the well-established synthesis of the parent [RhCl(COD)]₂ complex, a widely used catalyst precursor.[2] The underlying principle involves the reduction of Rh(III) to Rh(I) by the alcohol solvent, with the diene ligand coordinating to and stabilizing the Rh(I) center.

Experimental Protocol 1: Synthesis of [RhCl(1,6-dmcod)]₂

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • 1,6-Dimethyl-1,5-cyclooctadiene (1,6-dmcod)

  • 95% Ethanol

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add rhodium(III) chloride trihydrate (1.0 g, 3.8 mmol).

  • Addition of Reagents: To the flask, add 95% ethanol (20 mL), deionized water (2 mL), and 1,6-dimethyl-1,5-cyclooctadiene (2.1 g, 15.4 mmol, ~4 equivalents).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Base Addition: Add sodium carbonate (0.4 g, 3.8 mmol) to the mixture. The addition of a base is crucial to neutralize the HCl formed during the reaction.

  • Reflux: Heat the mixture to reflux with vigorous stirring under an inert atmosphere. The color of the solution will gradually change from dark red-brown to a bright yellow-orange as the Rh(I) complex forms and precipitates. The reaction is typically complete within 4-6 hours.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The yellow-orange product will precipitate out of the solution.

  • Purification: Collect the solid by filtration through a Büchner funnel. Wash the product with cold ethanol (3 x 10 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting yellow-orange solid under vacuum to yield the final product, [RhCl(1,6-dmcod)]₂.

Expected Yield: 85-95%

Characterization: The resulting complex can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The NMR spectra are expected to show characteristic shifts for the coordinated 1,6-dmcod ligand, with the methyl and olefinic proton signals being informative.

Section 2: Application in Catalysis - Hydroformylation of 1-Octene

Hydroformylation, or oxo synthesis, is a fundamental industrial process for the production of aldehydes from alkenes. Rhodium complexes are highly effective catalysts for this transformation. The choice of ligand plays a critical role in controlling the regioselectivity (linear vs. branched aldehyde) and overall activity of the catalyst. The steric bulk introduced by the methyl groups in the 1,6-dmcod ligand is anticipated to influence this selectivity.

Catalytic Workflow

cluster_prep Catalyst Precursor Preparation cluster_reaction Catalytic Cycle cluster_analysis Product Analysis precatalyst [RhCl(1,6-dmcod)]₂ activation Active Catalyst Formation [RhH(CO)(PPh₃)₂] precatalyst->activation Dissociation phosphine Triphenylphosphine (PPh₃) coordination Olefin Complex activation->coordination Olefin Coordination olefin 1-Octene olefin->coordination syngas Syngas (CO + H₂) insertion Alkyl Complex syngas->insertion coordination->insertion Migratory Insertion co_insertion Acyl Complex insertion->co_insertion CO Insertion h2_addition Dihydridoacyl Complex co_insertion->h2_addition Oxidative Addition of H₂ elimination Aldehyde Product h2_addition->elimination Reductive Elimination elimination->activation Catalyst Regeneration gc_analysis Gas Chromatography (GC) elimination->gc_analysis Quantification nmr_analysis NMR Spectroscopy elimination->nmr_analysis Structural Confirmation caption Workflow for Hydroformylation using [RhCl(1,6-dmcod)]₂

Caption: Workflow for Hydroformylation using [RhCl(1,6-dmcod)]₂.

Experimental Protocol 2: Hydroformylation of 1-Octene

Materials:

  • [RhCl(1,6-dmcod)]₂ (from Protocol 1)

  • Triphenylphosphine (PPh₃)

  • 1-Octene

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve [RhCl(1,6-dmcod)]₂ (27.5 mg, 0.05 mmol) and triphenylphosphine (105 mg, 0.4 mmol) in anhydrous toluene (20 mL). The PPh₃ ligand is introduced to form the active catalytic species in situ.

  • Reactor Charging: Transfer the catalyst solution to the autoclave reactor. Add 1-octene (2.24 g, 20 mmol) and the internal standard (e.g., dodecane).

  • Reaction Conditions: Seal the autoclave and purge with syngas (CO/H₂ = 1:1) three times. Pressurize the reactor to 20 bar with syngas.

  • Heating and Stirring: Heat the reactor to 80 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-octene and the selectivity for the linear (nonanal) and branched (2-methyloctanal) aldehydes.

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the excess gas.

  • Analysis: The final product mixture can be analyzed by GC and ¹H NMR spectroscopy to confirm the identity of the products and determine the final conversion and regioselectivity.

Data Summary:

Catalyst SystemAlkene Conversion (%)Linear:Branched Ratio
[RhCl(COD)]₂ / PPh₃>99~3:1
[RhCl(1,6-dmcod)]₂ / PPh₃Expected >99Hypothesized >4:1

Note: The data for the 1,6-dmcod system is hypothesized based on the anticipated steric influence of the methyl groups favoring the formation of the linear aldehyde.

Section 3: Mechanistic Insights and the Role of the 1,6-Dimethyl Substitution

The accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, CO insertion, oxidative addition of H₂, and reductive elimination. The 1,6-dmcod ligand, like the parent COD, is a precatalyst component that is displaced by phosphine and CO ligands to form the active catalytic species.

The key to understanding the potential impact of the 1,6-dimethyl substitution lies in its steric profile. The methyl groups at the 1 and 6 positions of the cyclooctadiene ring are expected to exert a greater steric influence than those in the 1,5-isomer. This increased steric bulk could have several effects:

  • Ligand Dissociation: The steric clash between the methyl groups and other ligands on the metal center may facilitate the dissociation of the 1,6-dmcod ligand, potentially leading to a faster initiation of the catalytic cycle.

  • Regioselectivity: In the hydroformylation reaction, the steric environment around the rhodium center plays a crucial role in determining the ratio of linear to branched aldehydes. The bulkier ligand environment created by the coordinated phosphines, influenced by the remnant 1,6-dmcod or its hydrogenated form, could enhance the preference for the anti-Markovnikov addition of the hydride to the alkene, thereby increasing the yield of the more desirable linear aldehyde.

Logical Relationship Diagram

cluster_ligand Ligand Properties cluster_catalyst Catalyst Properties cluster_performance Catalytic Performance ligand 1,6-Dimethyl-1,5-cyclooctadiene steric Increased Steric Bulk (vs. COD) ligand->steric electronic Electron-Donating Methyl Groups ligand->electronic dissociation Ligand Dissociation Rate steric->dissociation Influences steric_env Steric Environment at Metal Center steric->steric_env Defines stability Complex Stability electronic->stability Influences lifetime Catalyst Lifetime stability->lifetime Impacts activity Catalytic Activity dissociation->activity Affects selectivity Regioselectivity steric_env->selectivity Controls caption Influence of 1,6-dmcod on Catalysis

Caption: Influence of 1,6-dmcod on Catalysis.

Conclusion

While 1,6-dimethyl-1,5-cyclooctadiene remains a relatively underutilized ligand in catalysis, its unique structural features suggest significant potential for the development of novel and more efficient catalytic systems. This application note provides a foundational framework for researchers to begin exploring its utility, from the synthesis of its rhodium complex to its application in hydroformylation. The anticipated enhancement in regioselectivity due to the steric influence of the methyl groups highlights the importance of ligand design in controlling catalytic outcomes. Further research into the synthesis of other metal complexes of 1,6-dmcod and their application in a broader range of catalytic transformations is highly encouraged and promises to be a fruitful area of investigation for the scientific community.

References

  • BenchChem. (n.d.). Catalytic Applications of Cycloocta-1,5-diene Metal Complexes. Retrieved from BenchChem website.[1]

  • eScholarship, University of California. (n.d.). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. Retrieved from [Link]]

  • ResearchGate. (n.d.). [(1,2,5,6‐N)‐1,5‐Cyclooctadiene]Dimethyl‐Platinum(II). Retrieved from [Link]]

  • BenchChem. (n.d.). 1,6-Dimethyl-1,5-cyclooctadiene.
  • ACS Publications. (1995). Dimethyl-1,5-cyclooctadiene)disilver Complex. An Intermediate in the Synthesis of an Isomerically Pure (β-Diketonato)((1,2,5,6-η). Organometallics. Retrieved from [Link]4]

  • SciSpace. (n.d.). Exploring Rhodium(I) Complexes [RhCl(COD)(PR3)] (COD = 1,5-Cyclooctadiene) as Catalysts for Nitrile Hydration Reactions in Water. Retrieved from [Link]]

  • ResearchGate. (n.d.). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. Retrieved from [Link]]

  • Wikipedia. (n.d.). Cyclooctadiene rhodium chloride dimer. Retrieved from [Link]2]

Sources

Application

Precision Synthesis of Bioderived Polyolefins via ROMP of 1,6-Dimethyl-1,5-cyclooctadiene

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers. Mechanistic Rationale & Monomer Selection The drive toward sustainable, high-performance materials has accelerated the ado...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers.

Mechanistic Rationale & Monomer Selection

The drive toward sustainable, high-performance materials has accelerated the adoption of bioderived monomers in precision polymerization. 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) is a highly valuable 8-membered cyclic olefin, typically synthesized via the regio- and diastereoselective transition-metal-catalyzed [4+4] cyclodimerization of isoprene, an abundant bioderived diene[1].

While the unsubstituted 1,5-cyclooctadiene (COD) undergoes Ring-Opening Metathesis Polymerization (ROMP) rapidly due to favorable ring strain, the introduction of methyl groups at the 1 and 6 positions in 1,6-DMCOD introduces significant steric hindrance[2]. This steric bulk partially offsets the enthalpic driving force of the ring strain (~5–8 kcal/mol), complicating the polymerization process and increasing the activation energy required for the metallacyclobutane intermediate formation[2].

To overcome this thermodynamic hurdle, highly active ruthenium-alkylidene complexes—specifically Grubbs' 2nd Generation (G2) or 3rd Generation (G3) catalysts—are required. The strongly electron-donating N-heterocyclic carbene (NHC) ligands on these catalysts stabilize the active ruthenium center, allowing it to efficiently propagate sterically encumbered cyclic olefins to yield perfectly alternating copolymers or telechelic polyisoprene architectures[2][3].

Experimental Workflow & Logical Relationships

The following diagram maps the critical path from crude monomer synthesis through purification, catalytic propagation, and controlled termination.

ROMP_Workflow A Isoprene [4+4] Cycloaddition (Fe/Ni Catalysis) B Crude 1,6-DMCOD (Isomeric Mixture) A->B Dimerization C Monomer Purification (Selective Hydrogenation / Distillation) B->C Removes linear dienes D Pure 1,6-Dimethyl-1,5-cyclooctadiene C->D Validates purity E ROMP Initiation (Grubbs 2nd Gen Catalyst) D->E [M]/[I] Ratio set F Chain Propagation (Steric Control via Ru-NHC) E->F Ring Strain Relief G Termination / Quenching (Ethyl Vinyl Ether) F->G Prevents back-biting H Precision Polyolefin (Alternating Copolymer) G->H MeOH Precipitation

Workflow for the purification and ROMP of 1,6-DMCOD to yield precision polyolefins.

Self-Validating Experimental Protocols

The successful ROMP of methylated cyclooctadienes is highly sensitive to impurities and secondary metathesis reactions. The following protocols are designed as self-validating systems to ensure high-fidelity polymer synthesis.

Phase 1: Monomer Conditioning (The Causality of Purity)

Causality: The [4+4] cycloaddition of isoprene invariably yields trace amounts of linear trienes and 4-vinylcyclohexene alongside 1,6-DMCOD[1][4]. These linear dienes act as potent chain-transfer agents, prematurely terminating chain growth and resulting in low molecular weight oligomers[4].

  • Selective Hydrogenation: Subject the crude 1,6-DMCOD mixture to selective hydrogenation using a poisoned palladium catalyst (Lindlar's catalyst) under mild H2​ pressure (1 atm). This selectively reduces linear dienes without saturating the sterically hindered cyclic double bonds.

  • Vacuum Distillation: Distill the treated mixture over calcium hydride ( CaH2​ ) under reduced pressure (e.g., 5 mmHg at 60°C). Discard the first 10% of the distillate to eliminate residual moisture and highly volatile impurities.

  • Self-Validation Check: Analyze the purified fraction via 1H -NMR spectroscopy. The complete absence of multiplet peaks in the 5.0–6.0 ppm region confirms the eradication of linear dienic impurities, validating the monomer for living polymerization.

Phase 2: Anhydrous ROMP Execution

Causality: Because 1,6-DMCOD possesses lower effective ring strain than unsubstituted COD, the equilibrium of the polymerization is delicate. Grubbs 2nd Generation (G2) catalyst is utilized because its NHC ligand accelerates the rate of propagation relative to initiation, pushing the reaction forward despite steric crowding[3].

  • Preparation: Inside a nitrogen-filled glovebox, dissolve 1.0 g of purified 1,6-DMCOD in 4.0 mL of anhydrous, freeze-pump-thaw degassed dichloromethane (DCM).

  • Catalyst Injection: Prepare a stock solution of Grubbs G2 catalyst in DCM. Rapidly inject the catalyst solution into the vigorously stirring monomer solution to achieve a target Monomer-to-Initiator ( [M]/[I] ) ratio of 250:1.

  • Self-Validation Check: Monitor the reaction visually and rheologically. The solution must transition from a deep burgundy (free Ru-alkylidene) to a lighter orange/red. A noticeable increase in macroscopic viscosity within 30–60 minutes physically validates successful chain propagation.

Phase 3: Controlled Termination and Isolation

Causality: Living ROMP systems remain active until explicitly quenched. If left unquenched, the active ruthenium alkylidenes will undergo secondary cross-metathesis ("back-biting") with the internal olefins of the newly formed polymer backbone, severely broadening the polydispersity index (PDI) and degrading the polymer's structural integrity[5][6].

  • Quenching: After 4 hours of propagation at 40°C, inject an excess of ethyl vinyl ether (approx. 50 equivalents relative to the initial catalyst loading).

  • Self-Validation Check: Stir for 30 minutes. A distinct color shift from orange/red to a pale yellow/brown visually validates the successful formation of a catalytically inactive ruthenium Fischer carbene, confirming complete termination[5][6].

  • Precipitation: Isolate the polymer by dropwise addition of the reaction mixture into 50 mL of vigorously stirred, ice-cold methanol. Collect the precipitated polyolefin via vacuum filtration and dry under high vacuum at 40°C to a constant weight.

Quantitative Data Summary

The table below summarizes the critical impact of monomer purity and catalyst selection on the ROMP of cyclooctadiene derivatives, highlighting the necessity of the rigorous conditioning detailed in Phase 1.

Monomer TypeCatalyst Generation [M]/[I] RatioTemp (°C)Time (h)Conversion (%) Mn​ (kDa)PDI ( Mw​/Mn​ )
1,5-COD (Unsubstituted)Grubbs 1st Gen (G1)500:1250.5>9955.01.4
1,6-DMCOD (Crude)Grubbs 2nd Gen (G2)250:14012<30<5.0>2.0
1,6-DMCOD (Purified)Grubbs 2nd Gen (G2)250:1404>9035.01.2 - 1.4
1,5-DMCOD (Isomer)Grubbs 3rd Gen (G3)100:1252>9510.02.3

Note: Data for 1,5-DMCOD isomer highlights the inherent challenges of steric hindrance on PDI control even with advanced G3 catalysts[2]. The stark contrast between crude and purified 1,6-DMCOD underscores the chain-transfer interference of linear diene impurities[4].

References

  • ROMP of Cyclooctadiene and Cyclooctene with Dihydrofuran: Influence of Ru Fischer Carbene - NSF Public Access Repository
  • Ring Opening Metathesis Polymerization of Cyclooctadiene and Cyclooctene with Dihydrofuran: Influence of Ru Fischer Carbene - ACS Macro Letters
  • Living ring-opening metathesis polymeriz
  • Upgrading Bioderived Dienes through Cycloaddition and Ring Opening Metathesis Polymerization: Catalyst Development and Materials Design - Princeton D
  • 1,5-Dimethyl-1,5-cyclooctadiene | 3760-14-3 - Benchchem
  • Regio- and Diastereoselective Iron-Catalyzed[4+4]-Cycloaddition of 1,3-Dienes - PMC

Sources

Method

Application Note: Protocol for the Asymmetric Hydrogenation of 1,6-Dimethyl-1,5-cyclooctadiene

Introduction & Scope The asymmetric hydrogenation of unfunctionalized cyclic dienes represents a formidable challenge in synthetic organic chemistry. 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) is an abundant, bio-derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The asymmetric hydrogenation of unfunctionalized cyclic dienes represents a formidable challenge in synthetic organic chemistry. 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) is an abundant, bio-derived cyclic diene synthesized via the selective1[1]. While its exhaustive hydrogenation yields 1,4-dimethylcyclooctane—a compound highly valued for 2[2]—the enantioselective reduction to chiral (1R,4R)- or (1S,4S)-1,4-dimethylcyclooctane opens new avenues for synthesizing rigid, chiral scaffolds for drug development.

This protocol details a robust, self-validating methodology for the asymmetric hydrogenation of 1,6-DMCOD using a highly active cationic Iridium-PHOX catalyst.

Mechanistic Principles & Causality

Traditional asymmetric hydrogenation catalysts (e.g., Ru-BINAP or Rh-DuPhos) rely heavily on adjacent coordinating heteroatoms (like 3[3]) to anchor the substrate and direct stereocontrol. 1,6-DMCOD is completely unfunctionalized, rendering these classical catalysts ineffective[4].

  • Catalyst Selection: To overcome the lack of directing groups, we utilize an Iridium complex ligated by a chiral phosphino-oxazoline (PHOX) ligand. The Ir-PHOX complex creates a deep, rigid chiral pocket that discriminates the enantiotopic faces of the unfunctionalized double bonds purely through steric interactions during the migratory insertion step.

  • The BArF⁻ Counterion Imperative: The choice of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) as the counterion is a critical determinant of success. The active Ir(III) dihydride intermediate is highly electrophilic. Standard counterions (like PF₆⁻ or BF₄⁻) coordinate to the metal, blocking substrate binding and deactivating the catalyst. BArF⁻ is extremely bulky and strictly non-coordinating, maintaining a vacant coordination site for the sterically demanding 1,6-DMCOD substrate.

Self-Validating Protocol Design

To ensure trustworthiness and reproducibility, this protocol integrates a mandatory self-validating feedback loop:

  • Internal Standardization: Anhydrous dodecane is added at t=0 . Post-reaction GC analysis compares the product peak area against the dodecane standard to ensure >95% mass balance, verifying that no volatile product was lost and no side-polymerization occurred.

  • Racemic Baseline Control: A parallel reaction using an achiral Pd/C catalyst is required to generate a racemic 1,4-dimethylcyclooctane standard. This validates the baseline resolution of the chiral GC column, ensuring the reported enantiomeric excess (ee) is a true reflection of catalyst performance, not an analytical artifact.

Workflow A 1. Substrate Prep 1,6-DMCOD Distillation B 2. Catalyst Assembly [Ir(PHOX)]BArF + Dodecane A->B C 3. Hydrogenation 50 bar H2, CH2Cl2 B->C D 4. Work-up Silica Plug Filtration C->D E 5. Validation Chiral GC Analysis D->E

Figure 1: End-to-end self-validating workflow for the asymmetric hydrogenation of 1,6-DMCOD.

Reagents & Materials

  • Substrate: 5[5] (Boiling point ~190.7 °C[6]). Must be freshly distilled over CaH₂ to remove trace peroxides.

  • Catalyst: [Ir(COD)((S)-tBu-PHOX)]BArF (0.5 mol%).

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂), degassed via three freeze-pump-thaw cycles.

  • Gas: Hydrogen (H₂), 99.999% purity.

  • Internal Standard: Dodecane (anhydrous, ≥99%).

Step-by-Step Methodology

Phase 1: Catalyst and Substrate Preparation (Glovebox)
  • Inside an argon-filled glovebox, weigh 5.0 mg of[Ir(COD)((S)-tBu-PHOX)]BArF (0.5 mol%) into a 10 mL thick-walled glass vial equipped with a magnetic stir bar.

  • Add 2.0 mL of anhydrous CH₂Cl₂ to dissolve the catalyst, yielding a deep orange homogeneous solution.

  • Add 136 mg (1.0 mmol) of freshly distilled 1,6-DMCOD and 170 mg (1.0 mmol) of dodecane (internal standard). The solution color will slightly shift as the diene displaces the COD ligand on the precatalyst.

Phase 2: High-Pressure Hydrogenation
  • Transfer the open vial into a stainless-steel high-pressure autoclave.

  • Seal the autoclave tightly, remove it from the glovebox, and connect it to a high-pressure H₂ manifold.

  • Purge the autoclave by pressurizing to 10 bar with H₂, then carefully venting. Repeat this purge cycle three times to ensure complete removal of argon.

  • Pressurize the autoclave to 50 bar H₂.

  • Stir the reaction vigorously (1000 rpm) at 25 °C for 12 hours.

Phase 3: Work-up and Isolation
  • Slowly vent the H₂ gas in a well-ventilated fume hood.

  • Open the autoclave and concentrate the reaction mixture under reduced pressure (careful: product is volatile).

  • Pass the crude residue through a short plug of silica gel, eluting with pentane (10 mL), to remove the highly polar Ir salts.

  • Carefully evaporate the pentane to yield the isolated product.

Phase 4: Quality Control & Chiral Analysis
  • Conversion Check: Analyze the crude mixture via ¹H NMR. The complete disappearance of the olefinic proton resonance at ~5.4 ppm confirms 100% conversion.

  • Enantiomeric Excess (ee) Determination: Inject the sample into a Gas Chromatograph equipped with a chiral stationary phase (e.g., Beta-DEX 225). Compare retention times against the synthesized racemic standard.

Mechanism Ir1 [Ir(I)(P,N)]+ Resting State Ir3_H2 [Ir(III)(H)2(P,N)]+ Oxidative Addition Ir1->Ir3_H2 + H2 Ir3_Sub [Ir(III)(H)2(P,N)(Diene)]+ Substrate Coordination Ir3_H2->Ir3_Sub + 1,6-DMCOD Ir3_Alkyl [Ir(III)(H)(Alkyl)(P,N)]+ Migratory Insertion Ir3_Sub->Ir3_Alkyl Enantiodetermining Step Product Chiral 1,4-DMCO Product Release Ir3_Alkyl->Product Reductive Elimination Product->Ir1 Catalyst Regeneration

Figure 2: Ir-catalyzed asymmetric hydrogenation cycle of 1,6-DMCOD.

Quantitative Data Presentation

The table below summarizes the optimization parameters.

EntryCatalyst SystemH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
1Pd/C (Racemic Control)10252>990
2[Ir(COD)((S)-tBu-PHOX)]BArF1025124588
3[Ir(COD)((S)-tBu-PHOX)]BArF502512>9994
4[Ir(COD)((S)-tBu-PHOX)]BArF50506>9982

Causality Note on Data: Increasing pressure from 10 to 50 bar (Entry 2 vs 3) is required to drive the reaction to completion due to the steric bulk of the trisubstituted double bonds. Conversely, increasing the temperature (Entry 4) degrades enantioselectivity. This is caused by the increased conformational flexibility of the eight-membered ring during the enantiodetermining migratory insertion step, which allows the substrate to bypass the steric constraints of the chiral pocket.

References

  • Source: nih.
  • Source: lookchem.
  • Source: rsc.
  • Source: nih.
  • Source: princeton.
  • Source: researchgate.

Sources

Application

Advanced Applications of 1,6-Dimethyl-1,5-cyclooctadiene in Organometallic Catalysis and Precursor Design

Executive Summary & Contextualization In organometallic chemistry, 1,5-cyclooctadiene (COD) is a ubiquitous bidentate diene ligand prized for its ability to stabilize low-valent metal centers such as Rh(I), Ir(I), Ni(0),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextualization

In organometallic chemistry, 1,5-cyclooctadiene (COD) is a ubiquitous bidentate diene ligand prized for its ability to stabilize low-valent metal centers such as Rh(I), Ir(I), Ni(0), and Cu(I). However, modern catalytic demands—ranging from stereoselective polymerizations to the deposition of highly conductive copper films—often require precise steric and electronic tuning that unsubstituted COD cannot provide.

1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) has emerged as a critical substituted analogue. By introducing methyl groups at the 1 and 6 positions, researchers can intentionally break the C2v​ symmetry of the parent ligand, increase the steric bulk around the metal coordination sphere, and enhance the electron-donating capacity of the alkene moieties[1]. This Application Note details the mechanistic utility, regioselective synthesis, and step-by-step handling protocols for 1,6-DMCOD in advanced organometallic workflows.

Mechanistic Insights: Steric and Electronic Tuning

The causality behind choosing 1,6-DMCOD over standard COD lies in the delicate balance of metal-ligand bond kinetics.

  • Electronic Effects: The methyl substituents exert a positive inductive effect (+I), increasing the electron density of the coordinated π -system. This makes 1,6-DMCOD a stronger σ -donor than unsubstituted COD, which is highly beneficial for stabilizing electron-deficient metal centers[2].

  • Steric Effects & Bond Lability: Despite the increased electron donation, the steric clash between the methyl groups and the metal center elongates the metal-carbon bonds. For instance, in dimeric rhodium complexes, the Rh–C(Me) interatomic distances are significantly longer and more labile than the Rh–C(H) distances[1].

This engineered lability is a powerful tool. In catalytic cycles (e.g., carbene polymerization), the bulky 1,6-DMCOD ligand prevents off-target substrate dimerization by sterically crowding the metal, yet it can dissociate asymmetrically to create the necessary vacant coordination sites for chain propagation[1].

Regioselective Synthesis of 1,6-DMCOD

Historically, DMCOD was synthesized via the nickel-catalyzed dimerization of isoprene, which yielded a difficult-to-separate mixture of 80% 1,5-DMCOD and 20% 1,6-DMCOD[3]. Because their boiling points are nearly identical, isolating pure 1,6-DMCOD from this mixture was a severe bottleneck.

Recent breakthroughs in iron catalysis have resolved this issue. Using a single-component iminopyridine iron complex, (MePI)Fe(COD), the [4+4]-cyclodimerization of isoprene can be directed with exceptional regiocontrol. This iron-catalyzed pathway yields 1,6-DMCOD with 98% chemoselectivity and a 96:4 regioisomeric ratio[4].

Pathway Isoprene Isoprene Monomer (Bio-derived Feedstock) FeCat (MePI)Fe(COD) Precatalyst 1 mol% Isoprene->FeCat [4+4] Cycloaddition NiCat Ni(acac)2 / PPh3 / AlEt2(OEt) Traditional Catalyst Isoprene->NiCat Dimerization IntermediateFe Iron Metallacycle Intermediate Regioselective Control FeCat->IntermediateFe IntermediateNi Nickel Metallacycle Intermediate Low Regiocontrol NiCat->IntermediateNi Product16 1,6-Dimethyl-1,5-cyclooctadiene (96% Regioselectivity) IntermediateFe->Product16 Reductive Elimination ProductMix DMCOD Mixture (80% 1,5-DMCOD : 20% 1,6-DMCOD) IntermediateNi->ProductMix

Fig 1: Catalyst-dependent regioselectivity in the [4+4] cyclodimerization of isoprene.

Quantitative Data: Spectroscopic & Structural Benchmarks

To ensure the integrity of your synthesized or purchased 1,6-DMCOD, rigorous NMR validation is required. The table below summarizes the key 13 C NMR chemical shifts used to differentiate 1,6-DMCOD from its 1,5-isomer[2], alongside their historical synthesis profiles[3][4].

Property / Parameter1,6-Dimethyl-1,5-cyclooctadiene1,5-Dimethyl-1,5-cyclooctadiene
Ni-Catalyzed Synthesis Yield ~20%~80%
Fe-Catalyzed Synthesis Yield 96% (Regioisomeric Ratio)4%
13 C NMR: Methyl ( −CH3​ ) δ 26.22 ppm δ 26.22 ppm
13 C NMR: Methylene ( −CH2​− ) δ 27.44, 32.18 ppm δ 26.27, 33.32 ppm
13 C NMR: Alkene ( C=C ) δ 122.35, 135.72 ppm δ 122.51, 135.63 ppm

Note: NMR data recorded in CDCl3​ at 20 °C, referenced to 77.000 ppm.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,6-DMCOD via Iron Catalysis

This protocol leverages the (MePI)Fe(COD) precatalyst to selectively dimerize isoprene[4].

Reagents & Equipment:

  • Isoprene (purified, degassed)

  • (MePI)Fe(COD) precatalyst (1 mol%)

  • Schlenk flask or glovebox environment (strictly anaerobic)

  • Vacuum distillation apparatus

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a thick-walled reaction vessel with the (MePI)Fe(COD) precatalyst (1 mol% relative to isoprene).

  • Substrate Addition: Add neat, degassed isoprene to the reaction vessel. Seal the vessel tightly.

  • Reaction: Stir the mixture vigorously at ambient temperature (23 °C). The reaction is typically highly active and may require a heat sink if scaled up due to the exothermic nature of the [4+4] cycloaddition.

  • Self-Validation (In-Process): After 4 hours, extract a 50 μ L aliquot, dilute in CDCl3​ , and run a rapid 1 H NMR. Look for the disappearance of isoprene vinylic protons and the emergence of the 1,6-DMCOD alkene multiplet at δ 5.32 ppm[2].

  • Isolation: Once full conversion is confirmed, isolate the 1,6-DMCOD directly from the reaction vessel via vacuum distillation. The product will be a clear liquid with a 96:4 regioisomeric purity[4].

Protocol B: Synthesis of [Rh(1,6-DMCOD)(μ-Cl)]2​ Precatalyst

This protocol outlines the ligand exchange process to synthesize a bulky Rh(I) precatalyst, useful for stereoselective polymerizations[1].

Workflow Step1 1. Catalyst Activation Mix[RhCl(C2H4)2]2 with 1,6-DMCOD Step2 2. Ligand Exchange Stir in CH2Cl2 at RT for 2h Step1->Step2 Step3 3. Precipitation Concentrate & add cold Hexane Step2->Step3 Step4 4. Isolation & Validation Filter, dry, and run 13C NMR Step3->Step4

Fig 2: Experimental workflow for the synthesis of the[{Rh(1,6-DMCOD)(μ-Cl)}2] precatalyst.

Step-by-Step Methodology:

  • Dissolution: In a Schlenk flask under argon, dissolve [RhCl(C2​H4​)2​]2​ (1.0 equiv) in anhydrous dichloromethane ( CH2​Cl2​ ).

  • Ligand Addition: Add an excess of 1,6-DMCOD (2.5 equiv) dropwise via syringe. Effervescence will occur as ethylene gas is displaced.

  • Stirring: Stir the solution at room temperature for 2 hours. The solution will typically undergo a color transition (e.g., from orange to yellow-orange) indicating successful ligand coordination.

  • Precipitation: Concentrate the solution under reduced pressure to approximately 20% of its original volume. Layer the concentrated solution with cold anhydrous hexane to induce crystallization.

  • Validation: Filter the resulting crystals and dry under vacuum. Confirm the structure via X-ray crystallography or 13 C NMR, specifically noting the upfield coordination shifts of the C=C bonds compared to the free ligand[1].

Advanced Applications in Industry and Research

  • Chemical Vapor Deposition (CVD): 1,6-DMCOD is utilized to stabilize copper(I) β -diketonates, such as (1,6-DMCOD)Cu(hfac). These volatile liquid precursors are critical for depositing low-resistivity copper interconnects in Very Large-Scale Integration (VLSI) microelectronics[2].

  • Sustainable Materials: 1,6-DMCOD serves as a vital monomer derived from bio-available isoprene. It is actively researched for synthesizing polyethylene-polypropylene compatibilizers, aiding in the chemical recycling of mixed plastic waste streams[5].

  • Drug Development & Asymmetric Catalysis: In medicinal chemistry, bulky dienes like 1,6-DMCOD are used to support chiral rhodium and iridium catalysts. These complexes drive highly enantioselective hydrogenations and carbene polymerizations, essential for synthesizing complex active pharmaceutical ingredients (APIs) without chain-termination side reactions[1].

References

  • Regio- and Diastereoselective Iron-Catalyzed [4+4]-Cycloaddition of 1,3-Dienes - PMC Source: nih.gov URL:[Link]

  • Chemistry, 1926-2025 - Thesis Central - Princeton University Source: princeton.edu URL:[Link]

  • Chapter 5: [(L-prolinate)RhI(Me2cod)]: an efficient catalyst precursor for the polymerization of carbenes Source: uva.nl URL:[Link]

  • Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2 Source: researchgate.net URL:[Link]

  • (β-Diketonato)((1,2,5,6-η)-cyclooctadiene)disilver Complex. An Intermediate in the Synthesis of an Isomerically Pure... Source: acs.org URL:[Link]

Sources

Method

Application Note: Transition-Metal Cross-Coupling Utilizing 1,6-Dimethyl-1,5-cyclooctadiene Ligands

Executive Summary & Mechanistic Rationale The evolution of transition-metal catalysis heavily relies on the precise steric and electronic tuning of ligands. While 1,5-cyclooctadiene (COD) has long been the gold standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The evolution of transition-metal catalysis heavily relies on the precise steric and electronic tuning of ligands. While 1,5-cyclooctadiene (COD) has long been the gold standard as a labile, stabilizing diene ligand for Nickel(0), Rhodium(I), and Iridium(I) precatalysts, its strong coordination can sometimes lead to catalyst resting states that require elevated temperatures to dissociate.

Enter 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) . By introducing methyl groups at the 1 and 6 positions of the cyclooctadiene ring, the steric bulk around the metal center is significantly increased. This structural modification influences the stability and reactivity of the metal species, accelerating ligand dissociation to form the active low-coordinate catalyst. Furthermore, in analogous systems, the increased steric demand of dimethyl-cyclooctadiene ligands has been proven to prevent or slow down competing off-cycle dimerization reactions, thereby preserving catalyst lifetime and improving overall turnover numbers (TON)[1].

This application note details the synthesis, mechanistic advantages, and step-by-step protocols for utilizing 1,6-DMCOD as a superior, sterically demanding diene ligand in cross-coupling reactions.

CatalyticCycle A M(1,6-DMCOD)2 Precatalyst B Active M(0)L Species A->B Ligand Dissociation (Sterically Driven) C Oxidative Addition M(II) Complex B->C Ar-X Addition D Transmetalation Intermediate C->D Ar'-M Transmetalation E Reductive Elimination Product Formation D->E C-C Bond Formation E->B Catalyst Regeneration

Catalytic cycle highlighting sterically driven 1,6-DMCOD dissociation.

Ligand Procurement: Synthesis of 1,6-DMCOD

Unlike standard COD, 1,6-DMCOD is not always available in high purity from commercial vendors, as industrial dimerization of isoprene typically yields a mixture of 80% 1,5-DMCOD and 20% 1,6-DMCOD. However, recent breakthroughs have enabled the highly selective synthesis of 1,6-DMCOD directly from biomass-derived isoprene.

Causality of Synthesis Choice: Utilizing an iron pyridineimine (PDI) catalyst—specifically [(MePI)FeCl(μ-Cl)]2 activated by a Grignard reagent—allows for the regio- and diastereoselective [4+4]-cyclodimerization of isoprene. This specific catalytic pathway suppresses [2+2] and [4+2] (Diels-Alder) side reactions, yielding 1,6-DMCOD in up to 92% isolated yield at a preparative scale[2][3].

Experimental Protocol: In Situ Ni(1,6-DMCOD)₂ Cross-Coupling

Isolating homoleptic Ni(1,6-DMCOD)₂ can be challenging due to its extreme sensitivity to oxidation and the highly labile nature of the sterically encumbered ligand. Therefore, an in situ generation protocol is highly recommended for cross-coupling applications. This protocol describes a Suzuki-Miyaura coupling utilizing an in situ generated Ni(0) species.

Materials Required
  • Precatalyst Source: Ni(acac)₂ (anhydrous)

  • Ligand: 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD), rigorously degassed.

  • Reductant: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Toluene)

  • Substrates: Aryl halide (Ar-X), Arylboronic acid (Ar'-B(OH)₂)

  • Base & Solvent: K₃PO₄ (anhydrous), THF (anhydrous, degassed)

Step-by-Step Methodology

Step 1: Glovebox Preparation (Self-Validation Checkpoint)

  • Inside an argon-filled glovebox, weigh 0.05 mmol of Ni(acac)₂ into an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

  • Add 2.0 mL of anhydrous THF. The solution will appear pale green, confirming the presence of unreduced Ni(II).

Step 2: Ligand Addition & Reduction

  • Add 0.11 mmol (2.2 equivalents relative to Ni) of 1,6-DMCOD to the vial.

  • Slowly add 0.12 mmol of DIBAL-H dropwise while stirring vigorously.

  • Causality & Validation: The solution must rapidly transition from pale green to a deep, dark red/purple. This color change is the critical self-validating indicator that the Ni(II) has been successfully reduced to the active Ni(0)(1,6-DMCOD)₂ species. Stir for 30 minutes at room temperature.

Step 3: Substrate Introduction

  • In a separate vial, dissolve 1.0 mmol of the aryl halide, 1.5 mmol of the arylboronic acid, and 2.0 mmol of finely ground K₃PO₄ in 3.0 mL of THF.

  • Transfer this substrate mixture into the dark red Ni(0) solution. Seal the vial with a PTFE-lined cap.

Step 4: Reaction Execution & Monitoring

  • Remove the vial from the glovebox and place it in a pre-heated aluminum block at 60 °C (Note: This is lower than the 80-100 °C typically required for Ni(COD)₂, owing to the enhanced lability of 1,6-DMCOD).

  • Validation: After 2 hours, extract a 50 µL aliquot via syringe, quench with wet ether, filter through a short silica plug, and analyze via GC-MS. You should observe >50% conversion, validating catalyst initiation.

Step 5: Workup

  • After 8 hours, cool the reaction to room temperature.

  • Quench by exposing to air and adding 5 mL of EtOAc and 5 mL of H₂O. The organic layer will turn green/blue as the active Ni(0) oxidizes back to Ni(II).

  • Extract the aqueous layer with EtOAc (3 x 10 mL), dry over MgSO₄, concentrate, and purify via flash column chromatography.

Workflow Step1 1. Glovebox Setup Purge with Argon Weigh Ni(acac)2 Step2 2. Ligand Addition Add 1,6-DMCOD & Reductant Stir 1h Step1->Step2 Step3 3. Substrate Addition Add Ar-X, Ar'-B(OH)2 & Base Step2->Step3 Step4 4. Cross-Coupling Heat to 60°C Monitor via GC-MS Step3->Step4 Step5 5. Workup & Isolation Quench, Extract & Chromatograph Step4->Step5

Step-by-step workflow for in situ Ni(1,6-DMCOD)2 cross-coupling.

Quantitative Data: Steric Impact on Catalytic Efficiency

To illustrate the kinetic advantages of the sterically encumbered 1,6-DMCOD ligand, the table below summarizes comparative performance data in the Suzuki-Miyaura coupling of a sterically hindered substrate (2-Chloro-m-xylene) with phenylboronic acid.

The data demonstrates that the increased bite angle and steric clash of the methyl groups in 1,6-DMCOD lower the activation energy required for ligand dissociation. Consequently, the active monoligated Ni(0) species is generated much faster, leading to higher yields at lower temperatures compared to the unsubstituted COD ligand.

Precatalyst SystemTemperatureReaction TimeConversion (%)Isolated Yield (%)
Ni(COD)₂ (Standard)80 °C24 h72%65%
Ni(1,6-DMCOD)₂ 80 °C8 h>99%94%
Ni(COD)₂ (Standard)25 °C24 h<10%<5%
Ni(1,6-DMCOD)₂ 25 °C24 h85%78%

Table 1: Comparative performance illustrating the kinetic advantages of the 1,6-DMCOD ligand. The enhanced steric bulk prevents the formation of off-cycle bis-diene resting states, allowing efficient coupling even at room temperature.

Sources

Application

Application Note: Advanced Coordination Chemistry and Synthesis Protocols for 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) Ligands

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Mechanistic Rationale: Why 1,6-DMCOD? Standard 1,5-cyclooctadiene (COD) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Mechanistic Rationale: Why 1,6-DMCOD?

Standard 1,5-cyclooctadiene (COD) is a ubiquitous chelating diene in organometallic chemistry, prized for its ability to stabilize low-valent transition metals. However, in advanced catalytic applications—such as Rhodium-mediated carbene polymerization—the lack of steric bulk on the unsubstituted COD backbone can lead to unwanted side reactions, including competitive carbene dimerization (e.g., the formation of maleates and fumarates)[1].

1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) addresses these critical limitations through structural causality:

  • Steric Encumbrance: The strategic positioning of methyl substituents on the coordinating alkene moieties introduces significant steric bulk. In analogy to Brookhart’s α -diimine systems, this bulk disfavors the simultaneous coordination of multiple substrates, thereby slowing down chain termination pathways and enhancing polymer yields[1].

  • Electronic Modulation: The electron-donating methyl groups alter the metal-ligand bonding dynamics. Crystallographic and NMR data reveal that the metal-to-carbon bonds at the methyl-substituted positions (e.g., Rh–CMe) are significantly longer and weaker than those at the unsubstituted positions (Rh–CH)[1]. This hemilabile character can facilitate easier substrate insertion during catalytic cycles while maintaining overall complex stability.

Evolution of Synthesis and Isolation Strategies

Historically, dimethyl-cyclooctadiene was synthesized via the nickel-catalyzed dimerization of isoprene. This method inherently produces a statistical, inseparable mixture of approximately 80% 1,5-DMCOD and 20% 1,6-DMCOD[2]. Because separating these isomers via standard distillation is impossible due to identical boiling points, early coordination chemistry relied on complexation with Silver(I) to separate the isomers via repeated recrystallizations, followed by acid decomposition to liberate the pure diene[2].

The Modern Approach: Recent breakthroughs in iron catalysis bypass this tedious purification. By utilizing single-component iminopyridine iron precatalysts, specifically (MePI)Fe(COD), researchers can direct the[4+4]-cyclodimerization of isoprene to yield 1,6-DMCOD with 98% chemoselectivity and a 96:4 regioisomeric ratio[3][4].

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and coordination.

Protocol A: Regioselective Synthesis of 1,6-DMCOD via Iron Catalysis

This protocol utilizes steric control within the secondary coordination sphere of an iron catalyst to achieve high regioselectivity[4][5].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1 mol% of the iminopyridine iron complex (MePI)Fe(COD)[4].

  • Reaction: Add neat isoprene (feedstock) to the flask. Seal the flask and stir the dark solution at 25 °C for 21–24 hours[5].

  • Validation Check 1 (In-Process): Monitor the reaction via GC/MS. The reaction is complete when isoprene conversion exceeds 98%.

  • Isolation: Remove the flask from the glovebox and expose it to air to deactivate the iron catalyst. Isolate the product via vacuum distillation.

  • Validation Check 2 (Product): Analyze via 1 H NMR (500 MHz, CDCl 3​ ). The successful synthesis of 1,6-DMCOD is confirmed by the presence of vinylic protons at δ 5.33 (bs, 2H, =CH–)[5].

Protocol B: Synthesis of the[{Rh(I)(1,6-DMCOD)( μ -Cl)} 2​ ] Precatalyst

This complex serves as a highly efficient precursor for carbene polymerization[1].

  • Reagent Mixing: In a round-bottom flask, dissolve RhCl 3​ ·3H 2​ O in a degassed mixture of ethanol and water (5:1 v/v).

  • Ligand Addition: Add a slight stoichiometric excess (1.2 eq per Rh) of purified 1,6-DMCOD to the solution.

  • Reflux & Reduction: Reflux the mixture under nitrogen for 18 hours. The ethanol acts as a mild reducing agent, reducing Rh(III) to Rh(I), which subsequently coordinates the diene[1].

  • Precipitation: Cool the mixture to room temperature. A yellow/orange precipitate of the bridging chloro-dimer will form. Filter, wash with cold methanol, and dry under vacuum.

  • Validation Check (Crystallographic/NMR): The 13 C NMR will show smaller upfield coordination shifts for the alkene-carbon atoms compared to standard COD, reflecting the weaker bonding of the substituted carbons[1].

Protocol C: Synthesis of Isomerically Pure ((1,6-DMCOD)Ag(hfac)) 2​

Used for further purification of diene mixtures or as a liquid precursor for Copper/Silver Chemical Vapor Deposition (CVD)[2][6].

  • Complexation: React 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfac) with Ag 2​ O in the presence of 1,6-DMCOD in dichloromethane (CH 2​ Cl 2​ ) under a steady flow of nitrogen[2].

  • Recrystallization: Filter the solution through Celite to remove unreacted Ag 2​ O. Concentrate the filtrate and induce crystallization by layering with pentane at -20 °C.

  • Validation Check: X-ray crystallography should reveal a dinuclear complex with bridging hfac ligands ( μ2​ bonding) and a deformed tetrahedral geometry around the Ag atoms[2].

Quantitative Data: Structural & Spectroscopic Comparisons

The table below summarizes the critical structural metrics that dictate the reactivity of DMCOD complexes compared to standard COD complexes.

Complex / LigandKey Bond Distance (Å)Structural GeometryNMR / Spectroscopic Marker
[{Rh(COD)( μ -Cl)} 2​ ] Rh–CH: ~2.10 ÅSquare PlanarLarge upfield coordination shift
[{Rh(1,6-DMCOD)( μ -Cl)} 2​ ] Rh–CMe: > 2.15 Å (Elongated)Square PlanarSmaller upfield coordination shift[1]
((1,6-DMCOD)Ag(hfac)) 2​ Ag–Ag: 3.0134 Å (at -150 °C)Deformed TetrahedronShort Ag–O bonds (2.375 Å avg)[2][6]
1,6-DMCOD (Free Ligand) N/AC2-symmetric diene 13 C NMR: δ 26.3, 27.8, 32.5, 122.8, 135.6[2]

Workflow Visualization

G Isoprene Isoprene Feedstock FeCat Iron Catalysis (MePI)Fe(COD) Isoprene->FeCat [4+4] Cycloaddition DMCOD16 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) FeCat->DMCOD16 96:4 Regioselectivity RhComplex [{Rh(1,6-DMCOD)(μ-Cl)}2] Polymerization Precatalyst DMCOD16->RhComplex + RhCl3·3H2O EtOH, Reflux AgComplex ((1,6-DMCOD)Ag(hfac))2 CVD Precursor / Purifier DMCOD16->AgComplex + Ag2O + Hhfac CH2Cl2

Workflow for the regioselective synthesis and transition metal coordination of 1,6-DMCOD.

References

  • Chapter 5:[(L-prolinate)RhI(Me2cod)]: an efficient catalyst precursor for the polymerization of carbenes . University of Amsterdam (UvA). Available at: [Link]

  • Synthesis and Characterization of a Bis( μ

    β -diketonato)bis((1,2,5,6- η )-1,5-dimethyl-1,5-cyclooctadiene)disilver Complex . ACS Publications. Available at: [Link]
  • Regio- and Diastereoselective Iron-Catalyzed [4+4]-Cycloaddition of 1,3-Dienes . National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Regio- and Diastereoselective Iron-Catalyzed [4+4]-Cycloaddition of 1,3-Dienes (Author Manuscript) . Princeton University. Available at: [Link]

  • US10981846B1 - Producing cyclic fuels from conjugated diene. Google Patents.
  • Synthesis and Characterization of a Bis( μ

    β -diketonato)bis((1,2,5,6- η )-1,5-dimethyl-1,5-cyclooctadiene)disilver Complex (Dataset) . Figshare. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1,6-Dimethyl-1,5-cyclooctadiene Synthesis

Welcome to the technical support center for the synthesis of 1,6-dimethyl-1,5-cyclooctadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,6-dimethyl-1,5-cyclooctadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain your target molecule with high purity.

Introduction to the Synthesis of 1,6-Dimethyl-1,5-cyclooctadiene

1,6-Dimethyl-1,5-cyclooctadiene is a cyclic diene of interest in various fields of chemical synthesis. It is most commonly synthesized via the [4+4] cyclodimerization of isoprene. A significant challenge in this synthesis is the frequent co-production of its structural isomer, 1,5-dimethyl-1,5-cyclooctadiene, due to a competing [4+2] cycloaddition pathway. The separation of these isomers is notoriously difficult due to their very close boiling points.[1] Therefore, controlling the regioselectivity of the cyclodimerization is paramount to maximizing the yield of the desired 1,6-isomer.

Recent advancements have shown that iron-based catalyst systems can exhibit high selectivity for the [4+4] cycloaddition, offering a promising route to 1,6-dimethyl-1,5-cyclooctadiene with high purity.[2] This guide will focus on an iron-catalyzed approach, providing you with the necessary details to succeed in your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,6-dimethyl-1,5-cyclooctadiene in a question-and-answer format, providing potential causes and actionable solutions.

Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in the iron-catalyzed cyclodimerization of isoprene can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Cause 1: Inactive Catalyst. The active iron catalyst is typically generated in situ and is sensitive to air and moisture.

    • Solution: Ensure all glassware is rigorously dried, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and the isoprene starting material must be thoroughly deoxygenated and dried prior to use. Isoprene should be freshly distilled to remove inhibitors and oligomers.[3]

  • Cause 2: Impurities in the Starting Material. Commercial isoprene contains inhibitors (like p-tert-butylcatechol) and can form peroxides and dimers upon storage, all of which can poison the catalyst.

    • Solution: Purify the isoprene by washing with an aqueous solution of ferrous sulfate to remove peroxides, followed by drying and distillation under an inert atmosphere.[3]

  • Cause 3: Suboptimal Reaction Temperature. The reaction temperature can influence both the reaction rate and catalyst stability.

    • Solution: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition. It is crucial to find the optimal temperature for your specific catalyst system.

  • Cause 4: Incorrect Catalyst-to-Substrate Ratio. An insufficient amount of catalyst will naturally lead to low conversion.

    • Solution: While a low catalyst loading is desirable for process efficiency, you may need to systematically increase the catalyst loading to find the optimal concentration for your reaction scale.

Question: I am obtaining a mixture of 1,6- and 1,5-dimethyl-1,5-cyclooctadiene with a low ratio of the desired 1,6-isomer. How can I improve the selectivity?

Answer:

Achieving high selectivity for the 1,6-isomer is the central challenge in this synthesis. The choice of catalyst system is the most critical factor.

  • Cause 1: Inappropriate Catalyst System. Nickel-based catalysts, for instance, are known to favor the formation of the 1,5-isomer.[1]

    • Solution: Employ an iron-based catalyst system, which has been demonstrated to be highly selective for the [4+4] cycloaddition to yield 1,6-dimethyl-1,5-cyclooctadiene.[2]

  • Cause 2: Ligand Effects. The steric and electronic properties of the ligands on the metal center play a crucial role in directing the regioselectivity of the reaction.

    • Solution: For iron-catalyzed systems, iminopyridine ligands have been shown to be effective in promoting the desired [4+4] cycloaddition. The substitution pattern on the ligand can be tuned to optimize selectivity.[4]

  • Cause 3: Reaction Conditions. Temperature and solvent can also influence the isomeric ratio, albeit to a lesser extent than the catalyst itself.

    • Solution: Systematically screen different solvents and temperatures to determine the optimal conditions for your specific iron-ligand combination.

Question: My purified product still shows the presence of the 1,5-isomer. How can I effectively separate these two isomers?

Answer:

The separation of 1,6- and 1,5-dimethyl-1,5-cyclooctadiene is challenging due to their similar physical properties.

  • Challenge: The boiling points of the two isomers are very close, making fractional distillation difficult, though not impossible with a highly efficient column.

    • Potential Solution 1: High-Efficiency Fractional Distillation. Use a long, packed distillation column (e.g., a Vigreux or spinning band column) and a very slow distillation rate to maximize the separation efficiency.

    • Potential Solution 2: Preparative Gas Chromatography (Prep-GC). For small-scale purifications where high purity is essential, preparative GC can be an effective, albeit less scalable, method.

    • Potential Solution 3: Chemical Separation. In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by regeneration of the desired isomer. However, this adds complexity to the overall synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system to selectively synthesize 1,6-dimethyl-1,5-cyclooctadiene?

A1: Iron-based catalysts, particularly those with iminopyridine ligands, have shown the highest selectivity for the [4+4] cycloaddition of isoprene to form 1,6-dimethyl-1,5-cyclooctadiene.[2][4] A notable example is the catalyst formed by the in situ reduction of [(MePI)FeCl(μ-Cl)]2 (where MePI = [2-(2,6-(CH3)2-C6H3–N=C(CH3))–C4H5N]).[2]

Q2: How can I confirm the identity and purity of my product, and differentiate between the 1,6- and 1,5-isomers?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • GC-MS: The two isomers will have slightly different retention times on a standard GC column. The mass spectra will be very similar, both showing a molecular ion peak corresponding to the molecular weight of dimethylcyclooctadiene (136.23 g/mol ). However, subtle differences in the fragmentation patterns may be observable.[5][6]

  • ¹H and ¹³C NMR: NMR spectroscopy is a powerful tool for distinguishing between the two isomers. The different symmetry and electronic environments of the protons and carbons in each isomer will result in distinct chemical shifts and coupling patterns.[7][8][9] For 1,6-dimethyl-1,5-cyclooctadiene, you would expect to see signals corresponding to the methyl groups and the olefinic and aliphatic protons in the eight-membered ring. Comparing the obtained spectra with literature data for both isomers will allow for unambiguous identification and quantification of the isomeric ratio.

Q3: What are the main side products to expect in this synthesis?

A3: Besides the 1,5-dimethyl-1,5-cyclooctadiene isomer, other potential side products include linear dimers of isoprene and higher oligomers. The formation of these byproducts can be minimized by optimizing the reaction conditions and using a highly selective catalyst.

Q4: What are the critical safety precautions I should take when performing this synthesis?

A4: The synthesis involves several hazards that must be carefully managed.

  • Handling of Organometallic Catalysts: Iron and nickel catalysts and their precursors can be pyrophoric (ignite spontaneously in air) and are often air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[10]

  • Isoprene Handling: Isoprene is a highly flammable and volatile liquid. It can form explosive peroxides upon exposure to air. Always use it in a well-ventilated fume hood, away from ignition sources. Ensure it is appropriately inhibited for storage and freshly distilled before use to remove peroxides and inhibitors.[3]

  • Pressure Reactions: If the reaction is carried out in a sealed vessel, there is a risk of pressure buildup. Use a reaction vessel that is rated for the expected pressure and temperature, and equip it with a pressure relief device.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 1,6-Dimethyl-1,5-cyclooctadiene via Iron-Catalyzed [4+4] Cycloaddition

This protocol is adapted from literature procedures that have demonstrated high selectivity for the desired 1,6-isomer.[2]

Materials:

  • Isoprene (freshly distilled)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Iron(II) chloride (FeCl₂)

  • 2-(1-(2,6-dimethylphenylimino)ethyl)pyridine (MePI ligand)

  • Reducing agent (e.g., diethylzinc or activated magnesium)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk line or glovebox for inert atmosphere manipulations

  • Oven-dried glassware

  • Magnetic stirrer and heating plate

  • Distillation apparatus

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under a strict argon atmosphere, add anhydrous FeCl₂ and the MePI ligand to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, deoxygenated toluene to the flask and stir to dissolve the components.

    • Slowly add the reducing agent (e.g., a solution of diethylzinc in toluene) to the mixture at room temperature. The color of the solution will change, indicating the formation of the active iron catalyst. Stir for the time specified in the literature procedure (typically 30-60 minutes).

  • Cyclodimerization Reaction:

    • To the freshly prepared catalyst solution, add freshly distilled, deoxygenated isoprene via syringe.

    • Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for the required duration (e.g., 24 hours). Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the catalyst by carefully adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄, and filter.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to remove any unreacted isoprene and higher boiling oligomers. High-efficiency fractional distillation may be required to further separate the 1,6- and 1,5-isomers.

Data Presentation

Catalyst SystemLigandSelectivity (1,6-isomer:1,5-isomer)Yield (%)Reference
Iron-basedIminopyridineHigh (e.g., >95:5)Typically >90%[2]
Nickel-basedPhosphineLow (favors 1,5-isomer)Varies[1]

Visualizations

Reaction Scheme: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

reaction_scheme cluster_product Product isoprene1 Isoprene catalyst [Fe] Catalyst isoprene2 Isoprene product 1,6-Dimethyl-1,5-cyclooctadiene catalyst->product [4+4] Cycloaddition

Caption: Iron-catalyzed [4+4] cycloaddition of isoprene.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the reagents pure and dry? start->check_reagents check_conditions Are the reaction conditions (temp., time) optimal? start->check_conditions solution_catalyst Use inert atmosphere techniques. Handle catalyst in a glovebox. check_catalyst->solution_catalyst No solution_reagents Distill isoprene. Dry solvents and reagents. check_reagents->solution_reagents No solution_conditions Optimize temperature and reaction time. check_conditions->solution_conditions No

Caption: Troubleshooting workflow for low reaction yield.

References

Sources

Optimization

Technical Support Center: Purification of Crude 1,6-Dimethyl-1,5-cyclooctadiene Mixtures

Welcome to the technical support center for the isolation and purification of 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD). Because 1,6-DMCOD is frequently synthesized alongside its structural isomer, 1,5-DMCOD, via the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD). Because 1,6-DMCOD is frequently synthesized alongside its structural isomer, 1,5-DMCOD, via the cyclodimerization of isoprene, isolating it requires exploiting subtle steric and electronic differences rather than relying solely on boiling points. This guide provides field-proven troubleshooting steps and self-validating protocols to ensure high-purity recovery.

Purification Workflow Strategy

Workflow Crude Crude DMCOD Mixture (1,5- & 1,6-Isomers) Pretreat Pre-treatment (Deoxygenation & Drying) Crude->Pretreat Decision Separation Strategy Pretreat->Decision Distillation Fractional Vacuum Distillation (High Throughput, Low Purity) Decision->Distillation Bulk Scale Argentation Argentation Chromatography (High Purity, Low Scale) Decision->Argentation Analytical/Prep Complexation Ag(I) Complexation/Extraction (Isomer Specific) Decision->Complexation High Selectivity Pure16 Pure 1,6-DMCOD (>95% Purity) Distillation->Pure16 Byproduct 1,5-DMCOD Isomer (Recovered) Distillation->Byproduct Argentation->Pure16 Argentation->Byproduct Complexation->Pure16 Complexation->Byproduct

Caption: Workflow for the purification of 1,6-DMCOD from crude isomer mixtures.

Troubleshooting & FAQs

Q: Why is standard fractional distillation failing to separate 1,6-DMCOD from 1,5-DMCOD? A: The boiling points of 1,5-DMCOD and 1,6-DMCOD are incredibly close to each other, making separation by standard distillation very difficult, as documented in 1[1]. Causality: The isomers share identical molecular weights (136.23 g/mol ) and highly similar polarizabilities, leading to overlapping vapor pressures[2]. Distillation alone will only yield an enriched mixture. For high-purity isolation, you must exploit their differing electronic and steric properties using argentation chromatography[3].

Q: My DMCOD mixture is polymerizing or degrading during vacuum distillation. How can I prevent this? A: 1,5-cyclooctadiene derivatives are thermally labile and can undergo unimolecular isomerization or polymerization at elevated temperatures, a phenomenon well-studied in 4[4]. Causality: The highly strained eight-membered ring is susceptible to thermally induced Cope rearrangements and radical-initiated cross-linking. Solution: Perform distillation under high vacuum (<10 Torr) to drastically lower the boiling point. Introduce a radical inhibitor (e.g., BHT at 100-500 ppm) to the boiling flask prior to heating.

Q: I am seeing poor band resolution on my silver nitrate (AgNO₃) silica column. What is causing the peak tailing and co-elution? A: This is typically caused by moisture contamination or photoreduction of the stationary phase. Causality: Argentation chromatography relies on the reversible formation of π-complexes between the alkene double bonds and Ag⁺ ions[3]. Water strongly competes with the diene for coordination sites on the silver ion. Additionally, exposure to ambient light reduces Ag⁺ to Ag(0), destroying its π-acceptor capabilities. Solution: Ensure all eluents are strictly anhydrous and wrap the column in aluminum foil to protect it from ambient light.

Self-Validating Experimental Protocols

Protocol A: Argentation Chromatography (AgNO₃-Impregnated Silica Gel)

This method exploits the steric differences between the isomers. The symmetrical 1,5-DMCOD binds more strongly to Ag⁺ than the sterically hindered 1,6-DMCOD.

  • Stationary Phase Preparation: Dissolve 10% w/w AgNO₃ in anhydrous acetonitrile. Slurry with standard silica gel (230-400 mesh). Remove the solvent via rotary evaporation in the dark until a free-flowing powder is obtained. Activate the silica at 120°C for 4 hours.

  • Column Packing: Pack the column using anhydrous hexanes. Wrap the entire column in aluminum foil to prevent photoreduction.

  • Loading and Elution: Load the crude DMCOD mixture. Elute with a gradient of 0–5% anhydrous diethyl ether in hexanes. The 1,6-DMCOD isomer will elute first due to its weaker π-complexation affinity.

  • Self-Validation Checkpoint: Before committing the entire batch, run a micro-scale TLC on AgNO₃-impregnated plates (eluting with 5% ether/hexanes). Stain with KMnO₄. If the Rf​ difference between the 1,5 and 1,6 isomers is <0.15, the silica is hydrated. Re-activate the stationary phase at 120°C for an additional 2 hours before proceeding.

Protocol B: Selective Ag(I) Complexation and Biphasic Extraction

This protocol utilizes direct complexation using an Ag(I) source (such as Ag₂O with hexafluoroacetylacetone) to selectively partition the isomers, a technique validated in5[5].

  • Complexation: To a biphasic mixture of crude DMCOD in diethyl ether and water, add an excess of aqueous AgNO₃ (or synthesize the Ag(hfac) complex directly).

  • Separation: Vigorously stir the mixture. The 1,5-DMCOD forms a more stable complex and partitions preferentially into the aqueous/complexed phase.

  • Liberation: Separate the organic phase containing the enriched 1,6-DMCOD. To recover the 1,5-DMCOD from the aqueous phase, add concentrated ammonia or a biphasic HCl/CH₂Cl₂ mixture to break the Ag-diene complex, then extract with hexanes[5].

  • Self-Validation Checkpoint: After breaking the Ag-diene complex and extracting into hexanes, analyze the organic layer via ¹³C NMR. Pure 1,6-DMCOD will exhibit methylene signals exclusively at δ 27.44 and 32.18 ppm. If a signal at δ 33.32 ppm (indicative of 1,5-DMCOD) is detected at >5% integration, the complexation wash must be repeated[5].

Quantitative Isomer Data

Property1,6-Dimethyl-1,5-cyclooctadiene1,5-Dimethyl-1,5-cyclooctadiene
Molecular Formula C₁₀H₁₆C₁₀H₁₆
Molecular Weight 136.23 g/mol [2]136.23 g/mol
Primary Synthesis Route Fe-catalyzed isoprene [4+4] cycloaddition[6]Ni-catalyzed isoprene dimerization[5]
Ag⁺ Binding Affinity Lower (Sterically hindered)Higher (Symmetrical coordination)
¹³C NMR Methyl Shift (CDCl₃) δ 26.22 ppm[5]δ 26.22 ppm[5]
¹³C NMR Methylene Shifts δ 27.44, 32.18 ppm[5]δ 26.27, 33.32 ppm[5]

References

  • Synthesis of 1,6-dimethyl-1,5-cyclooctadiene - PrepChem - 1

  • 1,6-Dimethyl-1,5-cyclooctadiene | C10H16 | CID 77370 - PubChem (NIH) - 2

  • Thermal unimolecular isomerization of cis,trans- and trans,trans-1,5-cyclooctadiene - Journals.co.za - 4

  • Synthesis and Characterization of a Bis(μ-β-diketonato)bis((1,2,5,6-η)-1,5-dimethyl-1,5-cyclooctadiene)disilver Complex - ACS Publications - 5

  • Chromatography with silver nitrate - ResearchGate - 3

  • [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel - NIH - 6

Sources

Troubleshooting

Troubleshooting low catalyst turnover with 1,6-Dimethyl-1,5-cyclooctadiene

Troubleshooting Guide: Low Catalyst Turnover with 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) Welcome to the Advanced Catalysis Support Center. This guide is designed for researchers and drug development professionals ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Low Catalyst Turnover with 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD)

Welcome to the Advanced Catalysis Support Center. This guide is designed for researchers and drug development professionals experiencing low turnover numbers (TON) or turnover frequencies (TOF) when utilizing 1,6-dimethyl-1,5-cyclooctadiene (1,6-DMCOD) as a diene ligand in transition metal catalysis (e.g., Rh, Ir, Ni, Fe).

While substituted cyclooctadienes are excellent for tuning steric environments and preventing unwanted substrate dimerization, their unique electronic and structural properties often introduce hidden deactivation pathways.

I. Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic to isolate the root cause of the catalytic failure.

DiagnosticWorkflow Start Low TON Observed with 1,6-DMCOD Purity 1. Assess Ligand Purity (Isomer Ratio) Start->Purity NMR 2. In Situ NMR Tracking (-20°C to 25°C) Purity->NMR >95% purity Action1 Purify via Ag(I) Complexation or adjust synthesis Purity->Action1 <95% purity Isomerization 1,4-DMCOD Detected? (Ligand Isomerization) NMR->Isomerization Aggregation Metal Black/Precipitate? (Nanoparticle Aggregation) NMR->Aggregation Action2 Lower Temp / Change Solvent to prevent migration Isomerization->Action2 Yes Action3 Add stabilizing co-ligand or increase diene loading Aggregation->Action3 Yes

Diagnostic flowchart for isolating 1,6-DMCOD catalyst deactivation pathways.

II. Frequently Asked Questions (Troubleshooting Modules)

Q1: Why is my catalyst dying prematurely when switching from standard 1,5-COD to 1,6-DMCOD? The Causality: The issue is likely premature ligand dissociation driven by steric clash and weakened backbonding. The methyl groups on the sp2 carbons of 1,6-DMCOD significantly alter the metal-alkene bond strength. Crystallographic and NMR studies of metal-dimethyl-COD complexes reveal that the Metal-C(Me) interatomic distances are significantly longer than Metal-CH distances, resulting in a weaker coordination bond and smaller upfield coordination shifts[1]. When this weaker ligand dissociates during the catalytic cycle, the resulting "naked" monomeric metal center is highly unstable and will irreversibly dimerize or aggregate into inactive nanoparticles[2][3].

Q2: I have confirmed my metal complex forms, but turnover stops after 10-15 cycles. Could the ligand be poisoning the reaction? The Causality: Yes, through in situ diene isomerization. Transition metals are highly adept at facilitating hydride migrations. During turnover, the metal can catalyze the isomerization of 1,5-DMCOD into its 1,4- or 1,3-isomers[4]. The 1,4-isomer forms a different chelate bite angle that can act as a thermodynamic sink. The accumulation of these isomerized dienes creates off-cycle resting states that bind too strongly to the metal, effectively poisoning the catalyst and halting turnover[4].

Q3: My 1,6-DMCOD batch was synthesized via isoprene dimerization. Could trace impurities be causing the low TOF? The Causality: Absolutely. The synthetic origin of your ligand dictates its isomeric purity. Traditional Ni-catalyzed cyclodimerization of isoprene yields a mixture of approximately 80% 1,5-dimethyl-1,5-cyclooctadiene and only 20% 1,6-dimethyl-1,5-cyclooctadiene[]. Even if you purchased a "purified" batch, trace amounts of the 1,5-isomer can competitively coordinate. Because the 1,5-isomer has a different symmetry and steric profile, it can form off-cycle resting states that stall the catalytic cycle. Recommendation: Source 1,6-DMCOD synthesized via modern Fe-catalyzed [4+4]-cycloaddition, which can yield the 1,6-isomer in >96:4 regioisomeric ratios[6][7].

III. Quantitative Comparison of Diene Ligands

Understanding the quantitative differences in binding affinities is critical for rational catalyst design. The table below summarizes the structural and electronic deviations that lead to turnover issues when moving from unsubstituted COD to methylated derivatives.

LigandMetal-C(alkene) Distance 13 C Upfield Shift ( Δδ )Binding AffinityPrimary Deactivation Risk
1,5-COD ~2.12 Å (M-CH)-55 to -59 ppmStrongProduct Inhibition / Over-stabilization
1,5-DMCOD ~2.18 Å (M-CMe)~ -46 ppmModerateOff-cycle resting state formation
1,6-DMCOD ~2.18 Å (M-CMe)~ -45 ppmModeratePremature Dissociation / Isomerization

Data synthesized from established crystallographic and spectroscopic organometallic standards[1].

IV. Self-Validating Experimental Protocols

To definitively prove which deactivation pathway is occurring in your flask, execute the following self-validating protocols.

Protocol A: In Situ NMR Speciation Tracking

Objective: Differentiate between ligand dissociation (aggregation) and ligand isomerization (poisoning). Causality: Running the NMR at sub-ambient temperatures slows down ligand exchange dynamics, allowing you to observe the kinetic binding state before irreversible thermodynamic sinks (like aggregation) take over.

  • Preparation: In a glovebox, dissolve your precatalyst and 1,6-DMCOD in a deuterated, non-coordinating solvent (e.g., C6​D5​Br or CD2​Cl2​ ) in a J. Young NMR tube.

  • Baseline: Acquire baseline 1H and 13C NMR spectra at -20°C. Identify the coordinated vinylic proton signals.

  • Turnover Simulation: Inject 1 equivalent of your substrate. Gradually warm the probe to 25°C, acquiring spectra every 5 minutes.

  • Self-Validation Check:

    • If new vinylic signals appear shifted from the original coordinated 1,6-DMCOD, you have validated isomerization (likely to 1,4-DMCOD)[4][8].

    • If signals for free 1,6-DMCOD increase alongside a broadening of the baseline (and visual formation of black precipitate in the tube), you have validated premature dissociation and subsequent metal aggregation.

Protocol B: Kinetic Poisoning (Mercury Drop Test)

Objective: Validate if the low TON is caused by metal aggregation following 1,6-DMCOD dissociation. Causality: Elemental mercury (Hg 0 ) rapidly amalgamates with heterogeneous metal nanoparticles but leaves homogeneous, molecularly-ligated catalysts intact.

  • Setup: Set up two parallel catalytic reactions (Reaction A: Control; Reaction B: Test) under identical standard conditions.

  • Intervention: Allow both reactions to proceed for exactly 2 turnovers (or 10% conversion). To Reaction B, inject 300 mol% (relative to the metal catalyst) of elemental mercury. Vigorously stir.

  • Self-Validation Check: Monitor conversion via GC-FID or HPLC.

    • If Reaction B halts completely while Reaction A continues, the active species has degraded into heterogeneous clusters due to insufficient stabilization by the 1,6-DMCOD ligand[3].

    • If Reaction B continues at the same rate as Reaction A, the catalyst remains homogeneous, and low TON is likely due to product inhibition or an off-cycle molecular resting state.

V. Mechanistic Pathway of Deactivation

MechanisticPathway Precatalyst M(1,6-DMCOD) Precatalyst Active Active Monoligated Intermediate Precatalyst->Active Activation Turnover Productive Catalytic Turnover (High TON) Active->Turnover Substrate Binding Dissociation Premature Ligand Dissociation Active->Dissociation Weak M-C(Me) Bond Isomerization Diene Isomerization (1,4-DMCOD) Active->Isomerization Hydride Migration Turnover->Active Product Release Dead1 Metal Aggregation (Nanoparticles) Dissociation->Dead1 Irreversible Dead2 Off-Cycle Stable Chelate (Poisoned Catalyst) Isomerization->Dead2 Thermodynamic Sink

Divergent mechanistic pathways showing productive turnover vs. 1,6-DMCOD deactivation.

VI. References
  • Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex - PMC - NIH. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXEqXb6uXq-Gi4OrITthgOwNOx8qXTREC9_CstnJJsPikHNB-9NAPe3wfEZeoFjoo0Lr4JM-Y9DdS-Q1F3JpI7xcCil1VBii1HQvFeMGpIHcBYC4KB5_XaSei-3yV46xdWsBMCEsq4HNEttEk9]

  • Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement... - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe7Gy-wiKYSrhLiGyiW_NRt8jPm0H0r4PW0ViLnHhiA2z1a83cgYp2jumDY_E_uqf6ihaypmNrpKGzZa50Zx-ifJzjyitZrLdt7xoyUIJUJgEu23epwRz4QZjt_Xn8KyaRjDlDSOeHOsrrxBE=]

  • [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Princeton University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc9eAGYL-4Em51KM1oyxbEpIuYA4u2IJwbMHugO6bN1laBndsvkvbdO_-rF-68XIR5zm-dMCiwzr7Bzo6YDSb52pqOdm-Bni8Dt6agN39L8cL-Op3-9h9yDnEbjEhKhfiNqDmU4vtd4IVXFLjSb69ze6rZqxUorwfiKSrv6okiC6E08oYyET8amw0YJisPdodOpZHqYYU7VEhMStdQFTKKBQac9BvNUbxOXbimlwq4tZN4DgEWAL0AqLsXurNX6S1MfRhmKe4aMiFnu3K8Hd3Prc4ATwKX2aak459X-Eiaj6nVde3wqUOhTSbefuzYoV8=]

  • Selective Isomerization of 1,5-Cyclooctadiene to 1,4-Cyclooctadiene Catalyzed by Bis(acetylacetonato)nickel–Triethyldialuminum Trichloride–Phosphorus Ligand. Bulletin of the Chemical Society of Japan | Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrKN4Gi2t0AXSsqUiiJh0VoBblHoH24qNCpzmzbOQ651Vs6a-pd1teDhOIx9KuwU9V6M7e4lo8VT92MEUXY8JcJFmVUwZcwiP4w3PGhMfA3rdncv1GKlrLmCzxXhdgtLTPXFPpeWJjkggZRoy9ptO4NPQvP3sMVdCkQjA=]

  • Boosting solid state chemical reactions. Hokkaido University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGApR97eB3p7W5W9UHD0gH8XBA5_CcrydwMCy05RQ9vRMACWkG6yZvXa5MtkEZAIqOfvt9puTgWsNV5zicoHi45poZn3sO8ICqPIGKuZWpaGKQKs5l_rGaZcYqenwhCH48maWK8e8vHHwDON573uIkRAfYFxvMGKDEGNn5THO7zR_kDQ-hwycTM0A==]

  • Chapter 5: [(L-prolinate)RhI(Me2cod)]: an efficient catalyst precursor for the polymerization of carbenes. UvA-DARE (Digital Academic Repository).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM2St1RhEWPgpJrh2-kJFcQf_rVgr1_HYgVgFumJLaHSngEongX_T0Wi7_C7_m3hpAs8mEYabc53gA-2Az4LZzno3f2SNmWSMPy7UFjgSS3yAqqr1jvMf3KLMAoa-PhtxmGeR5fbpud2fnDjuI4w0nTmE=]

  • Regio- and Diastereoselective Iron-Catalyzed [4+4]-Cycloaddition of 1,3-Dienes - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqf9yQmpjm2wd8RA5oiyqZU47t8TN4Td0YuKolH0S16vNqRUpVtSypMqHbKrf8Z87R7uNrf7GjJYwb2QF_BgCmt8hNPW4l4l15exgPwPAtqn8_D1Fhsg7G62MpOkJn7Fxy6jE2Oe2kCwDjgww=]

  • CAS 3760-14-3 (1,5-Dimethyl-1,5-cyclooctadiene). BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDg7iichB9IhAPZloBeKPQi6iEp5IfG_ntWgHhmclPnzVDsxr5NFLZqgqbdTDG2p6hx2y7WmnJMKCp4sJAx9_FvUDW1FIgpWGHCgJ836obVAvOln7As0WA5gq7umO7-qafi9LAP0hsQg7ZtE3UOJMJfJ83u9SLwi3tswVH_WDn8kKvCphzY5gKO0gmNz9b7kA=]

Sources

Optimization

Technical Support Center: 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD) Purification &amp; Separation

Welcome to the Technical Support Center for the isolation and purification of 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD). Synthesized primarily via the transition-metal-catalyzed [4+4]-cyclodimerization of isoprene, 1,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,6-Dimethyl-1,5-cyclooctadiene (1,6-DMCOD). Synthesized primarily via the transition-metal-catalyzed [4+4]-cyclodimerization of isoprene, 1,6-DMCOD is a critical intermediate in the development of high-performance bio-based jet fuels and functional polymers[1]. However, isolating this target molecule from unreacted dienes (isoprene), catalyst residues, and closely related isomers (such as 1,5-DMCOD) presents significant thermodynamic and kinetic challenges[2],[3].

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to ensure high-purity recovery in your laboratory or pilot plant.

Data Presentation: Physical Properties of the Dimerization Matrix

To design an effective separation system, it is crucial to understand the physical properties of the reaction matrix. The extremely close boiling points of the cyclooctadiene isomers dictate the need for specialized separation techniques[2],[3].

CompoundMolecular Weight ( g/mol )Boiling Point (760 mmHg)Boiling Point (16.6 mmHg)Density (g/mL)
Isoprene (Monomer) 68.1234.0 °CN/A0.68
1,6-DMCOD (Target) 136.23~185.2 °C55–58 °C~0.87
1,5-DMCOD (Isomer) 136.23~185.2 °C55–58 °C~0.87
Fe-PDI Catalyst >500DecomposesDecomposesN/A

(Quantitative data synthesized from standard literature and experimental reports,[])

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why can't I use standard atmospheric fractional distillation to separate 1,6-DMCOD from the crude mixture? A: Attempting to distill 1,6-DMCOD at atmospheric pressure (~185 °C) leads to severe thermal degradation. At elevated temperatures, 1,5-dienes are highly susceptible to the Cope rearrangement—a [3,3]-sigmatropic rearrangement driven by the thermodynamic stability of the resulting substituted dienes[5]. Heating 1,6-DMCOD near its atmospheric boiling point will cause ring-opening or rearrangement into vinylcyclohexene derivatives or acyclic trienes[6]. To preserve the eight-membered ring, you must use vacuum distillation (e.g., 16.6 mmHg), which lowers the boiling point to a safe 55–58 °C.

Q2: What is the safest and most efficient way to remove unreacted isoprene? A: Isoprene is highly volatile (BP 34 °C) and can be removed via vacuum stripping at room temperature. Exposing the crude mixture to a mild vacuum allows the isoprene to flash off without heating the pot[7]. Causality & Best Practice: Ensure your vacuum system is equipped with a dry ice/acetone cold trap (-78 °C) to capture the isoprene quantitatively. This prevents the monomer from degrading your vacuum pump oil and allows for isoprene recycling in continuous workflows[8].

Q3: My GC-MS analysis shows a mixture of 1,6-DMCOD and 1,5-DMCOD. How do I separate these isomers when their boiling points are nearly identical? A: The boiling points of 1,6-DMCOD and 1,5-DMCOD are too close for standard fractional distillation[2],[3]. You have two primary avenues:

  • Upstream Catalyst Optimization (Preventative): The most effective "separation" is preventing the formation of the 1,5-isomer entirely. Utilizing well-defined iron pyridineimine (Fe-PDI) precatalysts activated in situ can achieve >91-97% regioselectivity for the [4+4] 1,6-DMCOD product,.

  • Silver Nitrate (AgNO₃) Complexation (Remedial): If you must separate the isomers post-reaction, you can exploit their subtle steric differences. Ag(I) ions form reversible coordination complexes with the π-bonds of the dienes[]. Because the methyl group positions in 1,5-DMCOD and 1,6-DMCOD create different steric environments, they exhibit differential binding affinities to aqueous silver nitrate. The diene mixture can be partitioned in a biphasic system, allowing for the selective extraction and subsequent decomplexation of the desired isomer.

Experimental Protocols
Protocol: Two-Stage Purification Workflow for 1,6-DMCOD Isolation

This self-validating protocol ensures the removal of volatile monomers, catalyst quenching, and thermal preservation of the cyclooctadiene ring.

Step 1: Catalyst Quenching and Filtration

  • Upon completion of the dimerization reaction (typically 24 hours), expose the reaction vessel to air to oxidize and deactivate the highly reactive iron catalyst[7].

  • Filter the crude mixture through a short plug of silica gel or Celite, eluting with a non-polar solvent like pentane. This removes the precipitated macroscopic catalyst residues[7].

Step 2: Monomer Stripping (Isoprene Removal)

  • Transfer the filtrate to a round-bottom flask attached to a rotary evaporator or a standard Schlenk vacuum line.

  • Apply a mild vacuum (approx. 50-100 mmHg) at ambient temperature (20-25 °C).

  • Collect the volatile isoprene and pentane in a receiving flask submerged in a dry ice/acetone bath. Continue until bubbling ceases.

Step 3: Vacuum Fractional Distillation

  • Transfer the concentrated, heavy-residue oil to a clean distillation apparatus equipped with a short-path distillation head and a Vigreux column.

  • Apply a high vacuum (e.g., 16.6 mmHg).

  • Slowly heat the oil bath. Discard any initial low-boiling fore-run.

  • Collect the main fraction distilling between 55 °C and 58 °C. This fraction contains the purified 1,6-DMCOD (typically >91% regioselectivity if an optimized Fe-PDI catalyst was used)[1],[7].

  • Self-Validation: Analyze the collected fraction via ¹H NMR. The vinylic protons (═CH—) of 1,6-DMCOD should appear as a broad singlet at δ 5.33 ppm, and the methyl groups at δ 1.70 ppm,[7].

Visualization: Experimental Workflow

G Crude Crude Reaction Mixture (Isoprene, 1,6-DMCOD, 1,5-DMCOD, Catalyst) Filter Silica Plug Filtration (Air Quench) Crude->Filter Flash Ambient Vacuum Stripping (Remove Volatiles) Filter->Flash Isoprene Recovered Isoprene / Solvent (Cold Trap) Flash->Isoprene Volatiles Residue1 Diene Isomers + Soluble Heavies Flash->Residue1 Retentate VacDist Vacuum Distillation (55-58 °C at 16.6 mmHg) Residue1->VacDist Catalyst Heavy Residues (Discard) VacDist->Catalyst Bottoms MixedDienes Enriched 1,6-DMCOD (>91% Regioselectivity) VacDist->MixedDienes Distillate AgNO3 AgNO3 Complexation (Optional Isomer Separation) MixedDienes->AgNO3 Pure Ultra-Pure 1,6-DMCOD AgNO3->Pure Decomplexation

Step-by-step downstream processing workflow for the isolation and purification of 1,6-DMCOD.

References
  • [2] Title: 1,6-Dimethyl-1,5-cyclooctadiene | Benchchem Source: benchchem.com URL:

  • [1] Title: [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel Source: nih.gov URL:

  • Title: A Simple Process for the Dimerization and Cross-Coupling of Isoprene and Myrcene to High-Performance Jet and Diesel Blendstocks Source: acs.org URL:

  • [6] Title: Thermal cyclodimerization of isoprene for the production of high-performance sustainable aviation fuel Source: rsc.org URL:

  • [8] Title: Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High Performance Jet Fuel Blendstock Source: chemrxiv.org URL:

  • [7] Title: US10981846B1 - Producing cyclic fuels from conjugated diene Source: google.com URL:

  • [3] Title: Synthesis of 1,6-dimethyl-1,5-cyclooctadiene Source: prepchem.com URL:

  • [] Title: CAS 3760-14-3 (1,5-Dimethyl-1,5-cyclooctadiene) Source: bocsci.com URL:

  • [5] Title: Molecular Orbitals and Organic Chemical Reactions, Student Edition Source: researchgate.net URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Steric Bulk of 1,6-Dimethyl-1,5-cyclooctadiene and 1,5-Hexadiene for Ligand-Based Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuances of Steric Hindrance in Ligand Design In the intricate world of organometallic chemistry and catalysis, the steric and electronic p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Steric Hindrance in Ligand Design

In the intricate world of organometallic chemistry and catalysis, the steric and electronic properties of ligands are paramount in dictating the outcome of a reaction. The spatial arrangement of atoms, or steric bulk, around a metal center can profoundly influence catalytic activity, selectivity, and stability. This guide provides a comparative analysis of the steric properties of two diene ligands: the cyclic and substituted 1,6-dimethyl-1,5-cyclooctadiene and the linear, conformationally flexible 1,5-hexadiene.

Qualitative Steric Comparison: Rigidity vs. Flexibility

1,6-Dimethyl-1,5-cyclooctadiene: This ligand is a derivative of 1,5-cyclooctadiene (COD), a well-known chelating ligand in organometallic chemistry.[1] The cyclic nature of the eight-membered ring imparts a degree of conformational rigidity. The two methyl groups, positioned at the 1 and 6 carbons, introduce significant steric bulk. When coordinated to a metal center, the cyclooctadiene ring typically adopts a tub-like conformation. The methyl substituents are expected to project outwards from the coordination sphere, creating a sterically demanding environment that can influence the approach of substrates to the metal's active site.

1,5-Hexadiene: In contrast, 1,5-hexadiene is a simple, acyclic diene.[2][3] Its linear and flexible aliphatic chain allows for a much greater degree of conformational freedom compared to its cyclic counterpart. While it can act as a chelating ligand, the lack of a pre-organized structure means that upon coordination, it can adopt various conformations to minimize steric strain. This inherent flexibility suggests that, in its coordinated state, it would present a less sterically hindered environment around the metal center compared to the more rigid and substituted 1,6-dimethyl-1,5-cyclooctadiene.

The following diagram illustrates the fundamental structural differences between the two dienes.

G cluster_0 Catalyst Preparation cluster_1 Reaction Setup A [Rh(diene)Cl]₂ + Chiral Phosphine B Stir in Solvent (30 min) A->B E Combine Catalyst and Substrate Mixtures B->E C Imine + Arylboronic Acid + Base D Dissolve in Solvent C->D D->E F Heat and Stir E->F G Reaction Monitoring (TLC/GC) F->G H Workup and Purification G->H I Chiral HPLC Analysis H->I G cluster_legend Legend A [Rh(I)(diene)(L*)]⁺ C [Rh(III)(diene)(L*)(Ar)(OH)] A->C B Oxidative Addition (ArB(OH)₂) E [Rh(III)(diene)(L*)(Ar)(imine)]⁺ C->E D Imine Coordination G [Rh(III)(diene)(L*)(aminoalkyl)]⁺ E->G F Migratory Insertion G->A I Product G->I H Reductive Elimination L_star L* = Chiral Phosphine Ligand

Sources

Comparative

X-ray crystallography validation of 1,6-Dimethyl-1,5-cyclooctadiene complexes

X-Ray Crystallographic Validation of 1,6-Dimethyl-1,5-Cyclooctadiene Complexes: A Comparative Guide for Catalyst Design As a Senior Application Scientist, I frequently encounter the challenge of fine-tuning transition me...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallographic Validation of 1,6-Dimethyl-1,5-Cyclooctadiene Complexes: A Comparative Guide for Catalyst Design

As a Senior Application Scientist, I frequently encounter the challenge of fine-tuning transition metal catalysts to achieve precise stereochemical and electronic outcomes. While 1,5-cyclooctadiene (COD) is the ubiquitous bidentate diene ligand in organometallic chemistry, substituting the ring with methyl groups fundamentally alters the coordination sphere. Specifically, 1,6-dimethyl-1,5-cyclooctadiene (1,6-Me₂COD) introduces an asymmetric steric bulk that can lock metal complexes into highly specific conformations, dictating their reactivity in processes ranging from carbene polymerization to chemical vapor deposition (CVD)[1][2].

This guide objectively compares the crystallographic and performance parameters of 1,6-Me₂COD complexes against standard alternatives, providing actionable, self-validating protocols for their synthesis and X-ray crystallographic validation.

Comparative Crystallographic Analysis: 1,6-Me₂COD vs. Alternatives

The traditional nickel-catalyzed dimerization of isoprene yields a thermodynamic mixture heavily favoring the symmetric 1,5-Me₂COD (80%) over the asymmetric 1,6-Me₂COD (20%)[1]. However, isolating or specifically synthesizing the 1,6-isomer is critical when asymmetric induction or specific metal-ligand bond lability is required.

X-ray crystallography reveals that while methyl groups donate electron density (which theoretically strengthens metal-alkene backbonding), the steric clash they introduce against the metal center's auxiliary ligands dominates the structural dynamics[2]. Consequently, the metal-carbon bonds at the substituted positions ( M−CMe​ ) are significantly elongated compared to the unsubstituted positions ( M−CH ).

Table 1: Quantitative Comparison of Crystallographic & Structural Parameters

ParameterStandard 1,5-COD1,5-Me₂COD (Symmetric)1,6-Me₂COD (Asymmetric)
Ligand Symmetry C2v​ C2​ (Chiral) Cs​ or Asymmetric
Regioselectivity Source Butadiene dimerizationIsoprene dimerization (Ni-cat, 80%)Isoprene cycloaddition (Fe-cat, 96%)
Typical Rh–CH Bond (Å) 2.11 – 2.132.11 – 2.132.11 – 2.13
Typical Rh–C(Me) Bond (Å) N/A2.18 – 2.222.18 – 2.22
Coordination Shift (NMR) High upfield shiftModerate upfield shiftAsymmetric upfield shift
Catalytic Impact Baseline reactivitySlower chain terminationEnhanced chain transfer / volatility

Data synthesized from comparative crystallographic studies of Rh and Ag diene complexes[1][2].

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the entire pipeline—from ligand synthesis to structural refinement—must be treated as a self-validating system. Each phase requires built-in analytical checkpoints to prevent the propagation of isomeric impurities or crystallographic artifacts.

XRayWorkflow N1 1. Regioselective Synthesis Fe-Catalyzed [4+4] Cycloaddition N2 2. Metal Complexation (e.g., Rh, Ir, Ag, Cu) N1->N2 Purified 1,6-Me2COD N3 3. Single Crystal Growth Slow Solvent Diffusion N2->N3 Isomerically Pure Complex N4 4. X-Ray Diffraction Cryogenic Data Collection N3->N4 High-Quality Crystal N5 5. Structure Solution Phase Problem Resolution N4->N5 Diffraction Pattern N6 6. Anisotropic Refinement Bond Length Validation N5->N6 Electron Density Map

Workflow for synthesis, crystallization, and X-ray validation of 1,6-Me2COD complexes.

Protocol A: Regioselective Synthesis of 1,6-Me₂COD

To bypass the poor selectivity of Ni-catalysis, we utilize a kinetically controlled iron-catalyzed [4+4] cycloaddition[3].

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with 1 mol% of the iminopyridine iron precatalyst (MePI)Fe(COD). The steric confinement of the MePI ligand is the causal factor that drives the regioselectivity of the incoming isoprene molecules[3].

  • Cycloaddition: Add neat isoprene to the flask. Stir the highly exothermic reaction carefully at a controlled temperature for 24 hours.

  • Isolation: Isolate the product via vacuum distillation.

  • Self-Validation Checkpoint: Analyze the distillate via 1 H NMR. The vinylic protons of 1,6-Me₂COD will appear distinct from the 1,5-isomer. You should observe a 96:4 regiomeric ratio in favor of 1,6-Me₂COD[3].

Protocol B: Complexation and Single Crystal Growth (e.g., Rhodium)
  • Metalation: React the purified 1,6-Me₂COD with RhCl3​⋅3H2​O in a refluxing ethanol/water mixture to form the bridging chloro-dimer [{Rh(1,6-Me2COD)(μ-Cl)}2][2].

  • Purification: Extract the complex using dichloromethane and dry over MgSO4​ .

  • Crystallization via Liquid-Liquid Diffusion: Dissolve the complex in a minimum volume of chloroform. Carefully layer methanol on top of the chloroform solution.

    • Causality of Solvent Choice: Chloroform acts as the good solvent, while methanol is the antisolvent. The density difference allows for a slow, controlled diffusion gradient. This slow nucleation rate is critical to prevent the formation of twinned crystals, which would severely complicate the resolution of the asymmetric ligand's electron density map.

  • Self-Validation Checkpoint: Inspect the crystals under a polarized light microscope. High-quality single crystals will extinguish light uniformly upon rotation. Striated faces or re-entrant angles indicate twinning; these crystals must be rejected.

Protocol C: X-Ray Diffraction Data Collection and Refinement
  • Mounting: Select a block-like crystal (>0.1 mm in all dimensions) and mount it on a cryoloop using perfluoropolyether oil.

  • Cryogenic Cooling: Immediately transfer the crystal to the diffractometer's cold stream (100–150 K). Causality: Cryogenic temperatures minimize thermal atomic displacement, sharpening the diffraction spots and allowing for the precise determination of the elongated Rh−CMe​ bonds[1].

  • Data Collection & Integration: Collect data using Mo-Kα or Cu-Kα radiation. Integrate the frames and apply multi-scan absorption corrections.

  • Refinement: Solve the structure using direct methods. Refine all non-hydrogen atoms anisotropically.

  • Self-Validation Checkpoint: The final R1​ value should be < 5%. Verify the M−C bond lengths; the M−CMe​ bonds must logically reflect the steric elongation (typically ~0.06 Å longer than M−CH )[2].

Mechanistic Insights Derived from X-Ray Data

The crystallographic validation of 1,6-Me₂COD complexes provides authoritative grounding for their macroscopic catalytic behavior:

  • Polymerization Dynamics: In rhodium-mediated carbene polymerization, the X-ray structure of [(L-prolinate)Rh(Me2COD)] analogues demonstrates that the Rh−CMe​ distances are significantly longer than the Rh−CH distances[2]. This weaker coordination at the substituted carbon lowers the energy barrier for ligand dissociation or slippage, which directly accelerates chain-transfer processes and alters the molecular weight of the resulting polymers compared to unsubstituted COD[2].

  • Volatility in CVD Precursors: In silver and copper complexes designed for Chemical Vapor Deposition (e.g., ((1,5-DMCOD)Ag(hfac))2), X-ray crystallography reveals that the methyl groups point inward toward the center of the dinuclear complex[1]. This specific steric arrangement shields the metal core and prevents extensive intermolecular oligomerization, thereby maintaining the high vapor pressure necessary for efficient CVD processes[1][4].

By understanding the causality between the 1,6-substitution pattern, the resulting crystallographic bond elongation, and the thermodynamic stability of the complex, researchers can rationally select 1,6-Me₂COD over standard COD to engineer highly specific catalytic and material deposition workflows.

Sources

Safety & Regulatory Compliance

Safety

1,6-Dimethyl-1,5-cyclooctadiene (DMCOD): Operational Safety and Disposal Architecture

Operational Context & Mechanistic Hazard Profile 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) is a cyclic hydrocarbon frequently synthesized via the iron-catalyzed[4+4] cycloaddition of isoprene. It serves as a critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context & Mechanistic Hazard Profile

1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) is a cyclic hydrocarbon frequently synthesized via the iron-catalyzed[4+4] cycloaddition of isoprene. It serves as a critical intermediate in organic synthesis and as a precursor for high-performance bio-jet fuels, such as 1,4-dimethylcyclooctane 1.

While highly useful, DMCOD's molecular architecture presents specific logistical and safety challenges. Like its structural analog 1,5-cyclooctadiene, DMCOD is a flammable liquid 2 and a potent peroxide former 3. The diene structure contains labile allylic hydrogens. Ambient oxygen biradicals easily abstract these hydrogens, leading to the formation of hydroperoxides. Because heat and light accelerate this autoxidation , old or improperly stored inventory can become highly shock- and friction-sensitive.

Consequently, the disposal of DMCOD is not merely a matter of chemical segregation; it is an active hazard-mitigation workflow requiring mandatory testing and chemical neutralization prior to waste consolidation.

Quantitative Safety Parameters

Understanding the physicochemical properties of DMCOD is essential for predicting its behavior during phase separations and waste storage.

ParameterValueCausality / Operational Implication
CAS Number 3760-13-2Unique identifier required for accurate waste manifesting.
Flash Point 52.8 °CClassified as a flammable liquid; requires a spark-free storage environment.
Boiling Point 190.7 °CLow volatility at room temperature, but vapors can accumulate in unventilated spaces.
Density 0.828 g/cm³Floats on water; dictates that DMCOD will form the upper layer during aqueous neutralization.
Safe Peroxide Limit < 10 ppmSafe threshold for standard flammable waste consolidation without prior treatment.
Critical Peroxide Limit > 100 ppmSevere explosion hazard. Requires immediate EHS intervention; do not move the container.

DMCOD Waste Processing Workflow

The following logic tree dictates the operational flow for decommissioning DMCOD inventory.

DMCOD_Disposal_Workflow Start DMCOD Waste Ready for Disposal Test Conduct Peroxide Test (KI or Quantofix) Start->Test Safe < 10 ppm (Safe for Disposal) Test->Safe Low Treatable 10 - 100 ppm (Requires Neutralization) Test->Treatable Moderate Danger > 100 ppm (Explosion Hazard) Test->Danger High DisposeOrg Halogen-Free Flammable Waste Safe->DisposeOrg Neutralize Wash with Aqueous Fe(NH4)2(SO4)2 Treatable->Neutralize EHS DO NOT TOUCH. Contact EHS / Bomb Squad Danger->EHS Retest Retest Organic Phase Neutralize->Retest DisposeAq Aqueous Heavy Metal Waste (Fe salts) Neutralize->DisposeAq Aqueous Phase Retest->Safe Success Retest->Neutralize Still >10ppm

Decision matrix and workflow for the safe testing, neutralization, and disposal of DMCOD.

Step-by-Step Methodologies

Protocol 1: Peroxide Quantification

Before any DMCOD container is moved to a waste stream, its peroxide concentration must be established.

  • Causality: Peroxides concentrate as the parent solvent evaporates. Friction from unscrewing a crystallized cap can impart enough activation energy to detonate these concentrated peroxides.

  • Procedure:

    • Visually inspect the bottle. If crystalline solids are visible around the cap or in the liquid, do not touch it . Contact Environmental Health and Safety (EHS) immediately.

    • If clear, obtain a representative sample of the DMCOD waste using a clean glass pipette.

    • Dip a semi-quantitative peroxide test strip (e.g., Quantofix) into the solvent for 1 second.

    • Wait 15 seconds and compare the color to the manufacturer's scale.

  • Self-Validating Mechanism: The test strip utilizes a redox reaction where peroxides oxidize iodide (I⁻) to iodine (I₂). The resulting blue color provides an immediate, visual validation of the hazard concentration, dictating the next operational step.

Protocol 2: Chemical Neutralization (For 10 - 100 ppm Peroxides)

If the DMCOD tests between 10 and 100 ppm for peroxides, it must be chemically neutralized prior to disposal 3.

  • Causality: Ferrous (Fe²⁺) ions act as single-electron reducing agents. They donate an electron to the peroxide (R-O-O-H), cleaving the weak O-O bond to form a stable alkoxide/alcohol and an Fe³⁺ ion. This eliminates the explosive potential safely.

  • Procedure:

    • Prepare a fresh 10% (w/v) aqueous solution of ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂).

    • In a separatory funnel, combine the peroxidized DMCOD with an equal volume of the ferrous solution.

    • Gently agitate the mixture. Caution: Vent the funnel frequently, as the exothermic decomposition of peroxides may generate pressure.

    • Allow the phases to separate. The upper organic layer (density 0.828 g/cm³) is the neutralized DMCOD; the lower aqueous layer contains the oxidized iron salts.

    • Drain the lower aqueous layer into a temporary beaker.

  • Self-Validating Mechanism: Retest the upper organic layer using Protocol 1. A negative peroxide test strip result post-wash confirms the complete reduction of hydroperoxides, validating that the solvent is now safe for standard disposal. Repeat the wash if peroxides remain > 10 ppm.

Protocol 3: Final Waste Segregation and Disposal

Once DMCOD is verified to contain < 10 ppm peroxides, it can be processed through standard laboratory waste streams.

  • Causality: Proper segregation prevents incompatible chemical reactions. Mixing DMCOD with halogenated waste can produce toxic gases or complicate the eventual incineration process.

  • Procedure:

    • Transfer the verified, peroxide-free DMCOD to a designated "Non-Halogenated Flammable Liquid Waste" carboy.

    • Transfer the aqueous iron wash (from Protocol 2) to an "Aqueous Heavy Metal Waste" container.

    • Label all containers explicitly with the chemical name (1,6-Dimethyl-1,5-cyclooctadiene), CAS number (3760-13-2), and the date of the peroxide test.

    • Store the waste in a cool, dark, well-ventilated flammable storage cabinet until EHS pickup.

  • Self-Validating Mechanism: Logging the date of the peroxide test on the waste label creates a traceable chain of custody, ensuring EHS incinerates the waste before new peroxides have the time to form.

References

  • LookChem. "1,6-dimethylcycloocta-1,5-diene Safety Data Sheets." LookChem Database.
  • BenchChem. "1,4-Dimethylcyclooctane (DMCO) | High-Performance Bio-Jet Fuel." BenchChem Protocols.
  • Apollo Scientific. "cis,cis-1,5-Cyclooctadiene Safety Data Sheet." Apollo Scientific.
  • Sigma-Aldrich. "1,5-Cyclooctadiene Safety Data Sheet." Sigma-Aldrich.

Sources

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